molecular formula C13H8BrFN4 B12382290 Tnik-IN-6

Tnik-IN-6

Cat. No.: B12382290
M. Wt: 319.13 g/mol
InChI Key: KARJFNUGCLEZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tnik-IN-6 is a useful research compound. Its molecular formula is C13H8BrFN4 and its molecular weight is 319.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8BrFN4

Molecular Weight

319.13 g/mol

IUPAC Name

5-bromo-2-(2-fluoro-4-pyridinyl)-1,7-naphthyridin-8-amine

InChI

InChI=1S/C13H8BrFN4/c14-9-6-18-13(16)12-8(9)1-2-10(19-12)7-3-4-17-11(15)5-7/h1-6H,(H2,16,18)

InChI Key

KARJFNUGCLEZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN=C2N)Br)C3=CC(=NC=C3)F

Origin of Product

United States

Foundational & Exploratory

Tnik-IN-6: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target, particularly in the context of diseases characterized by aberrant Wnt signaling, such as various cancers.[1][2][3] Tnik-IN-6 is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the TNIK kinase, its impact on downstream signaling cascades, and the experimental methodologies used to elucidate these functions. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Introduction to TNIK and its Role in Wnt Signaling

TNIK is a member of the germinal center kinase (GCK) family and is a critical downstream regulator of the canonical Wnt signaling pathway.[7] This pathway is essential for embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, including colorectal cancer.[1][2]

In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex on the cell surface leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which are often involved in cell proliferation and survival.[8][9]

TNIK functions as a key component of this nuclear complex, where it directly interacts with both β-catenin and TCF4.[2][10] The kinase activity of TNIK is essential for the phosphorylation of TCF4, a step that is critical for the transcriptional activation of Wnt target genes.[2][8][9] By inhibiting the kinase activity of TNIK, compounds like this compound can effectively block Wnt-driven gene expression, even in cancer cells with upstream mutations in the pathway (e.g., APC mutations).[2][3]

This compound: A Potent Inhibitor of TNIK

This compound is a 4-phenyl-2-phenylaminopyridine-based small molecule that has been identified as an inhibitor of TNIK. It binds to the ATP-binding site of the TNIK kinase domain, preventing the phosphorylation of its substrates.[1]

Quantitative Data for TNIK Inhibitors

The inhibitory activity of this compound and other notable TNIK inhibitors is summarized in the table below. This data allows for a comparative assessment of their potency.

CompoundTargetAssay TypeIC50KiReference
This compound TNIKBiochemical Assay0.93 µM-[4][5][6]
NCB-0846TNIKBiochemical Assay21 nM-[2]
KY-05009TNIKBiochemical Assay-100 nM[8][9]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of TNIK. By occupying the ATP-binding pocket of the enzyme, this compound prevents the transfer of a phosphate group from ATP to TNIK's substrates, most notably TCF4.

Impact on the Wnt Signaling Pathway

The inhibition of TNIK by this compound leads to a cascade of downstream effects within the Wnt signaling pathway:

  • Prevention of TCF4 Phosphorylation: this compound directly blocks the TNIK-mediated phosphorylation of TCF4.[8][9]

  • Inhibition of Wnt Target Gene Expression: By preventing TCF4 phosphorylation, the transcriptional activity of the β-catenin/TCF4 complex is abrogated.[8][9] This leads to the downregulation of Wnt target genes such as CCND1 (encoding Cyclin D1) and AXIN2.

  • Suppression of Cancer Cell Proliferation: The inhibition of Wnt-driven gene expression ultimately leads to a reduction in the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[1]

Tnik_IN_6_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 β-catenin (destruction complex) β-catenin (destruction complex) Frizzled/LRP5/6->β-catenin (destruction complex) Inhibits β-catenin (stabilized) β-catenin (stabilized) β-catenin (destruction complex)->β-catenin (stabilized) β-catenin β-catenin β-catenin (stabilized)->β-catenin TCF4 TCF4 β-catenin->TCF4 binds TNIK TNIK TCF4->TNIK binds p-TCF4 p-TCF4 TNIK->p-TCF4 phosphorylates Wnt Target Genes Wnt Target Genes p-TCF4->Wnt Target Genes activates transcription This compound This compound This compound->TNIK inhibits

Figure 1: this compound Mechanism of Action in the Wnt Signaling Pathway.

Experimental Protocols

The following sections detail representative protocols for the key experiments used to characterize the mechanism of action of TNIK inhibitors like this compound.

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a common method for determining the in vitro potency of a TNIK inhibitor using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the concentration of this compound required to inhibit 50% of TNIK kinase activity.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • This compound (or other test inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white assay plate.

    • Add 5 µL of a solution containing recombinant TNIK enzyme in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate (MBP) and ATP in kinase assay buffer. The final ATP concentration should be close to its Km for TNIK.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Serial Dilution of this compound start->prepare_reagents setup_reaction Set up Kinase Reaction: - this compound/DMSO - TNIK Enzyme - Substrate (MBP) + ATP prepare_reagents->setup_reaction incubation Incubate at 30°C for 1 hour setup_reaction->incubation add_adp_glo Add ADP-Glo™ Reagent incubation->add_adp_glo incubation2 Incubate at RT for 40 minutes add_adp_glo->incubation2 add_detection_reagent Add Kinase Detection Reagent incubation2->add_detection_reagent incubation3 Incubate at RT for 30 minutes add_detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analyze_data Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for a Biochemical Kinase Assay to Determine IC50.
Cellular Wnt Signaling Assay (Luciferase Reporter Assay)

This protocol describes how to measure the effect of this compound on Wnt signaling in a cellular context using a TCF/LEF-responsive luciferase reporter.

Objective: To assess the ability of this compound to inhibit Wnt-dependent gene transcription.

Materials:

  • A cell line that is responsive to Wnt signaling (e.g., HEK293T, SW480).

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

  • A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization).

  • Transfection reagent.

  • Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.

  • This compound.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Wnt Pathway Activation:

    • Stimulate the Wnt pathway by adding Wnt3a conditioned medium or a GSK3β inhibitor to the wells.

    • Include an unstimulated control group (no Wnt activation).

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Transfer the cell lysates to a white 96-well assay plate.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

    • Calculate the fold induction of Wnt signaling by comparing the normalized luciferase activity of the stimulated wells to the unstimulated wells.

    • Determine the inhibitory effect of this compound by comparing the fold induction in the presence of the compound to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value.

Luciferase_Assay_Workflow start Start seed_cells Seed and Transfect Cells with TOPFlash and Renilla Plasmids start->seed_cells treat_compound Treat Cells with this compound seed_cells->treat_compound activate_wnt Activate Wnt Pathway (e.g., with Wnt3a) treat_compound->activate_wnt incubation Incubate for 16-24 hours activate_wnt->incubation lyse_cells Lyse Cells incubation->lyse_cells measure_luciferase Measure Firefly and Renilla Luciferase Activity lyse_cells->measure_luciferase analyze_data Normalize Data and Calculate Inhibition measure_luciferase->analyze_data end End analyze_data->end

Figure 3: Workflow for a Cellular Wnt Signaling Luciferase Reporter Assay.

Conclusion

This compound is a valuable tool for studying the role of TNIK in cellular signaling and a potential starting point for the development of therapeutic agents targeting the Wnt pathway. Its mechanism of action, centered on the direct inhibition of TNIK's kinase activity, leads to the effective suppression of Wnt-dependent transcription. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other TNIK inhibitors, facilitating a deeper understanding of their therapeutic potential in oncology and other diseases driven by aberrant Wnt signaling.

References

Tnik-IN-6: An In-Depth Technical Guide to a TNIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-6 is a chemical probe that targets Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in a variety of cellular processes, including Wnt signaling and cytoskeletal regulation. This technical guide provides a comprehensive overview of this compound, including its target profile, associated signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and other disease areas due to its crucial role in signaling pathways that drive cell growth and proliferation. This compound has been identified as an inhibitor of TNIK, offering a valuable tool for studying the biological functions of this kinase and for potential therapeutic development.

Target Profile of this compound

The primary molecular target of this compound is Traf2- and Nck-interacting kinase (TNIK) .

Quantitative Data
ParameterValueReference
IC50 0.93 μM[1][2]

No publicly available data was found for the Kd value or a detailed kinase selectivity profile (kinome scan) for this compound.

Signaling Pathways

TNIK is a key component of multiple signaling cascades, most notably the Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway

TNIK functions as a critical activator of the Wnt signaling pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization of β-catenin. Stabilized β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes involved in cell proliferation, differentiation, and survival. TNIK is understood to phosphorylate TCF4, a key step in the activation of this transcriptional program. By inhibiting TNIK, this compound can block this phosphorylation event and subsequent gene transcription.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Destruction_Complex Destruction Complex Frizzled->Destruction_Complex |-- LRP5_6->Destruction_Complex |-- beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation TNIK TNIK TNIK->TCF_LEF Phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibition

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. The following are general protocols for assays commonly used to characterize kinase inhibitors, which can be adapted for this compound.

In Vitro Kinase Assay (General Protocol)

This protocol is for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., a generic peptide substrate for TNIK)

  • This compound (or other test compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the TNIK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Prepare_Compound Prepare this compound Dilutions Start->Prepare_Compound Add_Compound Add Compound to Plate Prepare_Compound->Add_Compound Add_Enzyme Add TNIK Enzyme Add_Compound->Add_Enzyme Incubate_1 Incubate (10-15 min) Add_Enzyme->Incubate_1 Add_ATP_Substrate Add ATP/Substrate Incubate_1->Add_ATP_Substrate Incubate_2 Incubate (60 min) Add_ATP_Substrate->Incubate_2 Add_Detection_Reagent Add Detection Reagent Incubate_2->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA) (General Protocol)

CETSA is a method to assess the binding of a compound to its target protein in a cellular environment.

Materials:

  • Cells expressing TNIK

  • Cell culture medium

  • This compound (or other test compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cells (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-TNIK antibody

  • Imaging system for Western blots

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.

  • Lyse the cells by freeze-thawing or with a lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble TNIK in the supernatant by SDS-PAGE and Western blotting using an anti-TNIK antibody.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Heat_Cells Heat Cells to Various Temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Separate Soluble/Insoluble Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for TNIK Collect_Supernatant->Western_Blot Analyze_Results Analyze Melting Curve Shift Western_Blot->Analyze_Results End End Analyze_Results->End

General workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound serves as a valuable chemical tool for the investigation of TNIK biology. Its ability to inhibit TNIK with a sub-micromolar IC50 allows for the interrogation of TNIK's role in the Wnt signaling pathway and other cellular functions. Further characterization, including determination of its binding affinity and kinase selectivity, would provide a more complete understanding of its properties as a chemical probe. The provided general protocols can be adapted to further investigate the biochemical and cellular effects of this compound.

References

Tnik-IN-6 and the Wnt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream effector of the canonical Wnt signaling cascade, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the TNIK inhibitor, Tnik-IN-6, its mechanism of action within the Wnt pathway, and relevant experimental protocols for its characterization. While detailed quantitative data and specific protocols for this compound are limited in publicly available literature, this guide consolidates the current understanding of TNIK's role and provides representative methodologies for studying inhibitors of this class.

The Role of TNIK in Canonical Wnt Signaling

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (DVL) protein and the subsequent inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

Upon pathway activation, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then drives the expression of Wnt target genes, such as c-Myc and Axin2, which promote cell proliferation and other oncogenic processes.

TNIK plays a critical role in the final step of this cascade. It is recruited to the β-catenin/TCF4 complex at the promoters of Wnt target genes.[1][2] TNIK then phosphorylates TCF4, a crucial step for the full transcriptional activation of Wnt target genes.[1][3] By inhibiting the kinase activity of TNIK, compounds like this compound can effectively block the transcription of these oncogenes, thereby inhibiting the pro-proliferative effects of aberrant Wnt signaling.

This compound: A Potent Inhibitor of TNIK

This compound has been identified as an inhibitor of TNIK. While extensive biological data for this compound is not widely published, its primary known quantitative metric is its half-maximal inhibitory concentration (IC50).

Quantitative Data

The available quantitative data for this compound is summarized in the table below. It is important to note that further studies are required to establish a comprehensive profile of this inhibitor across various cell lines and assay formats.

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundTNIKBiochemical Assay0.93[3]

Experimental Protocols

The following sections detail representative experimental protocols that can be employed to characterize the activity of this compound and other TNIK inhibitors. These are generalized methods and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of recombinant TNIK.

Objective: To determine the IC50 value of this compound against TNIK.

Materials:

  • Recombinant human TNIK protein

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific TCF4-derived peptide)

  • This compound (or other test compounds)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant TNIK protein, and the substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Wnt Reporter Assay

This cell-based assay measures the transcriptional activity of the TCF/LEF complex, providing a functional readout of the Wnt pathway.

Objective: To assess the effect of this compound on Wnt signaling in a cellular context.

Materials:

  • A cell line responsive to Wnt signaling (e.g., HEK293T, SW480).

  • A Wnt reporter plasmid (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase reporter gene).

  • A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash).

  • A transfection reagent.

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.

  • This compound (or other test compounds).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate.

  • Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • After 24 hours, treat the cells with a serial dilution of this compound for a short period (e.g., 1-2 hours) before stimulating the Wnt pathway.

  • Activate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor.

  • Incubate the cells for an additional 16-24 hours.

  • Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of Wnt signaling for each this compound concentration relative to the stimulated vehicle control.

  • Plot the normalized luciferase activity against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This experiment is used to investigate the interaction between TNIK, β-catenin, and TCF4 and how this might be affected by an inhibitor.

Objective: To determine if this compound disrupts the interaction between TNIK and the β-catenin/TCF4 complex.

Materials:

  • Cell line with an active Wnt pathway.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-TNIK, anti-β-catenin, anti-TCF4, and control IgG.

  • Protein A/G agarose beads.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Culture cells and treat with this compound or vehicle control for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate a portion of the lysate with an antibody against one of the proteins of interest (e.g., anti-TNIK) or control IgG overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against the other proteins of interest (e.g., anti-β-catenin and anti-TCF4) to detect their presence in the immunoprecipitated complex.

  • Analyze the results to determine if this compound treatment reduces the amount of co-immunoprecipitated proteins.

Visualizations

The following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow for evaluating a TNIK inhibitor.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds LRP LRP5/6 DVL Dishevelled (DVL) FZD->DVL DestructionComplex Destruction Complex (Axin, APC, CK1, GSK3β) DVL->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome degraded by BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu translocates to TCF4 TCF4 BetaCatenin_nu->TCF4 binds TNIK TNIK TCF4->TNIK recruits WntTargetGenes Wnt Target Genes (c-Myc, Axin2) TCF4->WntTargetGenes activates transcription TNIK->TCF4 phosphorylates Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibits

Caption: The canonical Wnt signaling pathway and the point of intervention by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Stimulation cluster_measurement Data Acquisition and Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T with Wnt reporter) Compound_Prep 2. This compound Preparation (Serial Dilution) Treatment 3. Treat cells with this compound Compound_Prep->Treatment Stimulation 4. Activate Wnt Pathway (e.g., Wnt3a) Treatment->Stimulation Incubation 5. Incubate (16-24h) Stimulation->Incubation Lysis_Readout 6. Cell Lysis & Luciferase Assay Incubation->Lysis_Readout Data_Analysis 7. Data Analysis (Normalization, IC50 calculation) Lysis_Readout->Data_Analysis

Caption: A generalized experimental workflow for a Wnt reporter assay to evaluate this compound.

Conclusion

TNIK represents a promising therapeutic target for cancers driven by aberrant Wnt signaling. This compound is an identified inhibitor of this kinase, and while comprehensive public data is currently sparse, the established role of TNIK provides a clear rationale for its development. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel TNIK inhibitors. Future research should focus on generating detailed dose-response data in various cancer cell lines, elucidating the specific effects on Wnt target gene expression, and confirming target engagement in cellular and in vivo models. Such studies will be crucial for advancing our understanding of TNIK inhibition and its potential as a cancer therapy.

References

Tnik-IN-6: A Technical Deep Dive into its Role in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a significant target in cancer research due to its pivotal role in various oncogenic signaling pathways.[1][2] Primarily recognized for its function as a critical activator in the Wnt signaling pathway, TNIK is implicated in the proliferation and survival of cancer cells, particularly in malignancies with aberrant Wnt activation such as colorectal cancer.[1][2] This technical guide provides an in-depth analysis of Tnik-IN-6, a potent inhibitor of TNIK, detailing its mechanism of action, experimental validation, and its utility as a chemical probe to investigate the complex biology of TNIK in cancer.

This compound: A Potent Kinase Inhibitor

This compound, also identified as Compound 9, is a small molecule inhibitor belonging to the 4-phenyl-2-phenylaminopyridine scaffold.[1] It has been characterized as a potent and selective inhibitor of the kinase activity of TNIK.

Biochemical Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. This compound has demonstrated significant potency in biochemical assays.

CompoundTargetIC50 (μM)Reference
This compound (Compound 9)TNIK0.93[2]

Table 1: Biochemical potency of this compound against TNIK.

Mechanism of Action and Signaling Pathways

TNIK primarily exerts its oncogenic effects through the canonical Wnt signaling pathway. In this pathway, TNIK interacts with T-cell factor 4 (TCF4) and β-catenin, leading to the transcription of Wnt target genes that drive cell proliferation.[1][3] this compound, by inhibiting the kinase activity of TNIK, was hypothesized to disrupt this interaction and subsequent gene transcription.

However, studies with this compound and its analogs have revealed a more complex role for TNIK's kinase activity in Wnt signaling. While this compound potently inhibits the enzymatic function of TNIK, it has been observed to have minimal effect on Wnt/TCF4/β-catenin-driven transcription and the viability of Wnt-activated colorectal cancer cells.[1][3] This suggests that the scaffolding function of TNIK, which facilitates the assembly of the TCF4/β-catenin transcriptional complex, may be independent of its kinase activity.

TNIK_Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Beta_Catenin_P p-β-catenin Destruction_Complex->Beta_Catenin_P Nucleus Nucleus Beta_Catenin->Nucleus TCF4 TCF4 Beta_Catenin->TCF4 Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF4 Co-activation Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibition of kinase activity Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation

Figure 1: Simplified Wnt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

The potency of this compound against TNIK was determined using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human TNIK enzyme

  • Substrate peptide (e.g., myelin basic protein)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Prepare a reaction mixture containing TNIK enzyme, substrate, and assay buffer.

  • Add serial dilutions of this compound or control vehicle (e.g., DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (TNIK, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add this compound (Serial Dilutions) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate_Kinase Incubate (e.g., 30°C, 60 min) Initiate_Reaction->Incubate_Kinase Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate (RT, 40 min) Stop_Reaction->Incubate_Stop Detect_ADP Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase Reaction) Incubate_Stop->Detect_ADP Incubate_Detect Incubate (RT, 30 min) Detect_ADP->Incubate_Detect Measure_Luminescence Measure Luminescence Incubate_Detect->Measure_Luminescence Analyze_Data Calculate % Inhibition & IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.
Cell-Based Wnt Reporter Assay

To assess the effect of this compound on Wnt signaling in a cellular context, a luciferase reporter assay is commonly employed.

Materials:

  • Cancer cell line with a constitutively active Wnt pathway (e.g., HCT116, DLD-1)

  • Luciferase reporter plasmid containing TCF/LEF response elements (e.g., TOPflash)

  • Control plasmid with mutated TCF/LEF response elements (e.g., FOPflash)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cancer cells with the TOPflash (or FOPflash) and a control Renilla luciferase plasmid (for normalization).

  • After transfection, plate the cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold change in reporter activity relative to the vehicle-treated control.

This compound in the Context of Other TNIK Inhibitors

While this compound has been instrumental in deconvoluting the kinase-dependent and -independent functions of TNIK, other inhibitors have shown more pronounced effects on Wnt signaling and cancer cell viability.

InhibitorIC50 vs TNIKEffect on Wnt SignalingEffect on Cancer Cell ViabilityReference
This compound 0.93 µMMinimalMinimal in Wnt-driven cells[2]
NCB-0846 21 nMPotent InhibitionSignificant reduction in colorectal cancer cells[4]
KY-05009 100 nM (Ki)InhibitionSynergistic anti-proliferative effects with dovitinib in multiple myeloma[5][6]

Table 2: Comparison of different TNIK inhibitors.

The differential effects of these inhibitors highlight the complexity of targeting TNIK. The ability of compounds like NCB-0846 to inhibit Wnt signaling may be attributed to their interaction with TNIK in a way that disrupts its scaffolding function, a mechanism potentially distinct from the direct inhibition of its kinase domain by this compound.[4]

Conclusion and Future Directions

This compound is a valuable chemical tool for the study of TNIK biology. Its potent and selective inhibition of TNIK's kinase activity, coupled with its minimal impact on Wnt-driven transcription in certain contexts, has provided crucial insights into the kinase-independent roles of TNIK.[1][3] This distinction is vital for the development of future TNIK-targeted therapies.

For drug development professionals, the story of this compound underscores the importance of thoroughly characterizing the downstream cellular effects of a kinase inhibitor beyond its enzymatic potency. Future research should focus on:

  • Elucidating the precise molecular interactions that differentiate the effects of various TNIK inhibitor scaffolds.

  • Exploring the therapeutic potential of targeting the non-catalytic functions of TNIK.

  • Investigating the efficacy of TNIK inhibitors in a broader range of cancer types and in combination with other therapeutic agents.

The continued exploration of compounds like this compound will undoubtedly contribute to a more nuanced understanding of TNIK's role in cancer and pave the way for the development of more effective and targeted anti-cancer therapies.

References

Tnik-IN-6 in Fibrosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, poses a significant therapeutic challenge across a multitude of diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease. A key player in the fibrotic cascade is the Traf2- and Nck-interacting kinase (TNIK). This serine/threonine kinase has emerged as a critical regulator of fibrogenesis, primarily through its role in procollagen I trafficking and its involvement in key signaling pathways. This technical guide provides an in-depth overview of a novel class of TNIK inhibitors, exemplified by Tnik-IN-6 and its analogues such as NCB-0846 and INS018_055 (rentosertib), for the study and potential treatment of fibrotic diseases. The development of INS018_055 was notably accelerated by the use of a predictive artificial intelligence (AI) approach.[1][2]

Mechanism of Action

Quantitative Data on TNIK Inhibitors

The following tables summarize the available quantitative data for various TNIK inhibitors in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity
CompoundTargetAssayIC50 (nM)Cell LineReference
NCB-0846TNIKKinase Assay21-[5]
INS018_055TNIKKinase Assay7.8-[8]
INS018_055COL1 Expression-63LX-2 (Human Hepatic Stellate Cells)[8]
INS018_055α-SMA Expression-123LX-2 (Human Hepatic Stellate Cells)[8]
INS018_055TGF-β-mediated α-SMA Expression-27MRC-5 (Human Lung Fibroblasts)[8]
INS018_055TGF-β-mediated α-SMA Expression-50IPF Patient Fibroblasts[8]
Table 2: Preclinical In Vivo Efficacy of TNIK Inhibitors
CompoundFibrosis ModelSpeciesDose and AdministrationKey FindingsReference
NCB-0846Carbon Tetrachloride (CCl4)-induced Liver FibrosisMouse10 mg/kg, intraperitoneal, 5 times/week for 4 weeksReduced liver fibrosis as shown by Sirius Red staining and hydroxyproline content.[9][9]
INS018_055Bleomycin-induced Pulmonary FibrosisMouseNot specifiedReduced fibrotic areas by over 50% and significantly improved lung function.[8][8]
INS018_055-Mouse30 mg/kg, oralCmax: 1010 ng/mL, tmax: 0.25 h, Bioavailability (F): 44%[8]
INS018_055-Dog10 mg/kg, oralCmax: 536 ng/mL, tmax: 0.708 h, Bioavailability (F): 22%[8]
Table 3: Clinical Trial Data for Rentosertib (INS018_055)
Trial PhaseIndicationNumber of ParticipantsDosing RegimensPrimary EndpointKey Efficacy ResultsReference
Phase IHealthy Volunteers78Not specifiedSafety and TolerabilityFavorable safety, tolerability, and pharmacokinetics.[1][2][10][1][2][10]
Phase IIaIdiopathic Pulmonary Fibrosis (IPF)7130 mg QD, 30 mg BID, 60 mg QD, or placebo for 12 weeksSafety and Tolerability (Percentage of patients with at least one treatment-emergent adverse event)Met primary endpoint. Dose-dependent improvement in Forced Vital Capacity (FVC).[4][11][12][13][14][4][11][12][13][14]
Phase IIa (Efficacy)Idiopathic Pulmonary Fibrosis (IPF)7160 mg QD vs. PlaceboChange in Forced Vital Capacity (FVC) from baselineMean change of +98.4 mL in the 60 mg QD group compared to -20.3 mL in the placebo group.[11][12][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of TNIK inhibitors and fibrosis.

siRNA-Mediated Knockdown of TNIK in vitro
  • Objective: To genetically silence TNIK expression in hepatic stellate cells to study its effect on procollagen I retention.

  • Materials:

    • Human hepatic stellate cells (HSCs)

    • siRNA targeting TNIK and non-targeting control siRNA

    • Lipofectamine RNAiMAX or similar transfection reagent

    • Opti-MEM or other serum-free medium

    • Complete growth medium

    • Antibodies for immunofluorescence: anti-procollagen I, anti-TNIK

    • DAPI for nuclear staining

    • Fluorescence microscope

  • Procedure:

    • Seed HSCs in appropriate culture plates (e.g., 96-well plates for high-throughput screening) and allow them to adhere overnight.

    • Prepare siRNA-lipid complexes by diluting the TNIK siRNA and control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

    • Incubate the cells for 4-6 hours at 37°C.

    • Replace the transfection medium with complete growth medium.

    • After 48-72 hours, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against procollagen I and TNIK overnight at 4°C.

    • Wash the cells and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

    • Wash the cells and acquire images using a fluorescence microscope.

    • Quantify intracellular procollagen I fluorescence intensity to assess retention.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used model to induce liver fibrosis and assess the efficacy of anti-fibrotic compounds.[9][16][17][18][19][20]

  • Objective: To induce liver fibrosis in mice and evaluate the therapeutic effect of a TNIK inhibitor.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • Carbon tetrachloride (CCl4)

    • Olive oil or corn oil (vehicle for CCl4)

    • TNIK inhibitor (e.g., NCB-0846) and its vehicle

    • Syringes and needles for intraperitoneal injection

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Prepare a solution of CCl4 in olive oil (e.g., 10-40% v/v).

    • Administer CCl4 (e.g., 0.5-1.2 mL/kg body weight) via intraperitoneal injection twice or three times a week for 4-11 weeks.[9][17] Control mice receive an equal volume of olive oil.

    • Concurrently, administer the TNIK inhibitor (e.g., 10 mg/kg NCB-0846) or its vehicle via intraperitoneal injection on a specified schedule (e.g., five times a week).[9]

    • Monitor the body weight and general health of the animals throughout the study.

    • At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

    • A portion of the liver can be fixed in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red staining).

    • Another portion can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR for fibrosis markers like Col1a1, Acta2) and biochemical assays (hydroxyproline content).

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a standard model for studying idiopathic pulmonary fibrosis.[2][3][21][22][23]

  • Objective: To induce pulmonary fibrosis in mice and test the efficacy of a TNIK inhibitor.

  • Materials:

    • Male C57BL/6 mice

    • Bleomycin sulfate

    • Sterile saline

    • TNIK inhibitor (e.g., INS018_055) and its vehicle

    • Intratracheal or oropharyngeal aspiration equipment

  • Procedure:

    • Anesthetize the mice.

    • Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3 mg/kg) dissolved in sterile saline.[23] Control mice receive saline only.

    • Administer the TNIK inhibitor or its vehicle daily or on a specified schedule, starting from day 0 or a few days after bleomycin administration.

    • Monitor the animals for signs of distress and weight loss.

    • Euthanize the mice at a specified time point (e.g., day 14 or 21).

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest the lungs for histological analysis (H&E, Masson's trichrome, or Sirius Red staining) and biochemical analysis (hydroxyproline assay).

Sirius Red Staining for Collagen Visualization

This histological stain is used to specifically visualize collagen fibers in tissue sections.[1][24][25][26]

  • Objective: To stain and visualize collagen deposition in fibrotic tissues.

  • Materials:

    • Paraffin-embedded tissue sections (5 µm)

    • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

    • Weigert's hematoxylin (for nuclear counterstaining, optional)

    • Acetic acid solution (0.5%)

    • Ethanol series (for dehydration)

    • Xylene or xylene substitute

    • Mounting medium

    • Light microscope with polarizing filters

  • Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • (Optional) Stain with Weigert's hematoxylin for 5-10 minutes and differentiate in acid alcohol.

    • Rinse well in running tap water.

    • Stain in Picro-Sirius Red solution for 1 hour.

    • Rinse quickly in two changes of 0.5% acetic acid solution.

    • Dehydrate rapidly through an ethanol series.

    • Clear in xylene and mount with a permanent mounting medium.

    • Visualize under a bright-field microscope (collagen will be red, other tissues yellow).

    • For enhanced visualization and differentiation of collagen types, view under a polarizing microscope (thicker collagen fibers appear orange-red, while thinner fibers appear greenish-yellow).

    • Quantify the stained area using image analysis software.

Hydroxyproline Assay for Collagen Quantification

This biochemical assay provides a quantitative measure of total collagen content in tissues.[27][28][29][30][31]

  • Objective: To quantify the total amount of collagen in a tissue sample.

  • Materials:

    • Tissue sample (e.g., liver, lung)

    • 6N Hydrochloric acid (HCl)

    • Chloramine-T reagent

    • p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

    • Hydroxyproline standard solution

    • Heating block or oven at ~110-120°C

    • Spectrophotometer

  • Procedure:

    • Weigh a portion of the tissue sample.

    • Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours in a sealed, acid-resistant tube.

    • Neutralize the hydrolysate with NaOH or KOH.

    • Prepare a standard curve using known concentrations of hydroxyproline.

    • In a microplate, add the hydrolyzed samples and standards.

    • Add Chloramine-T reagent to each well and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.

    • Add DMAB reagent to each well and incubate at 60°C for 15-20 minutes to develop the color.

    • Cool the plate to room temperature.

    • Read the absorbance at 550-560 nm using a spectrophotometer.

    • Calculate the hydroxyproline concentration in the samples based on the standard curve and express it as µg of hydroxyproline per mg of wet tissue weight.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TNIK in fibrosis and a typical experimental workflow for evaluating TNIK inhibitors.

TNIK_Signaling_Pathway cluster_nucleus Nuclear Events TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD P TCF TCF/LEF SMAD->TCF Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilization BetaCatenin->TCF Procollagen Procollagen I Synthesis TCF->Procollagen Gene Transcription TNIK TNIK TNIK->TCF Co-activation Trafficking Procollagen I Trafficking & Secretion TNIK->Trafficking Regulation Procollagen->Trafficking Fibrosis Fibrosis (Collagen Deposition) Trafficking->Fibrosis TnikIN6 This compound TnikIN6->TNIK Inhibition Nucleus Nucleus

Caption: TNIK's central role in pro-fibrotic signaling pathways.

Experimental_Workflow start Hypothesis: TNIK inhibition reduces fibrosis invitro In Vitro Studies (e.g., HSCs, Fibroblasts) start->invitro invivo In Vivo Studies (e.g., CCl4, Bleomycin models) invitro->invivo Promising results lead to... analysis Fibrosis Assessment invivo->analysis histology Histology (Sirius Red) analysis->histology biochem Biochemistry (Hydroxyproline Assay) analysis->biochem molecular Molecular Biology (qRT-PCR) analysis->molecular conclusion Conclusion: Efficacy of TNIK inhibitor histology->conclusion biochem->conclusion molecular->conclusion

Caption: Workflow for evaluating TNIK inhibitors in fibrosis.

References

Tnik-IN-6: A Technical Guide to a Chemical Probe for TNIK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in various diseases, most notably in cancer, due to its critical role as an activator of the Wnt signaling pathway.[1] Small molecule inhibitors of TNIK are therefore valuable tools for both basic research and drug discovery. This technical guide provides an in-depth overview of Tnik-IN-6, a chemical probe for TNIK, intended to equip researchers with the necessary information to effectively utilize this compound in their studies. This compound, also known as Compound 9, is a 4-phenyl-2-phenylaminopyridine-based inhibitor of TNIK with a reported IC50 of 0.93 μM.[2][3]

Core Data Summary

A comprehensive understanding of a chemical probe's potency and selectivity is paramount for its effective use. The following table summarizes the available quantitative data for this compound.

ParameterValueReference(s)
IC50 (TNIK) 0.93 µM[2][3]

Signaling Pathways

TNIK is a serine/threonine kinase that functions as a crucial downstream component of the canonical Wnt signaling pathway.[1] Upon Wnt ligand binding to its receptor, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes. TNIK is an essential coactivator in this complex, where it directly interacts with and phosphorylates TCF4, a necessary step for transcriptional activation.[1] Inhibition of TNIK's kinase activity is therefore expected to abrogate Wnt-driven gene expression.

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto promotes degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TNIK TNIK beta_catenin_nuc->TNIK recruits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription TNIK->TCF_LEF phosphorylates Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibits

Canonical Wnt/TNIK Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies TNIK kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of a solution containing the TNIK enzyme and MBP substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of TNIK activity for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.

Materials:

  • HEK293T or other suitable cell line

  • TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

  • A constitutively expressed Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned media or purified Wnt3a ligand

  • This compound

  • Lipofectamine or other transfection reagent

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment and Wnt Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). After a pre-incubation period (e.g., 1 hour), stimulate the cells with Wnt3a conditioned media or purified Wnt3a.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity in Wnt3a-stimulated cells relative to unstimulated cells. Determine the effect of this compound on Wnt3a-induced reporter activity and calculate the IC50 value.

Western Blot Analysis of TNIK Pathway Components

This method is used to assess the effect of this compound on the phosphorylation status of TNIK downstream targets or the expression levels of proteins in the Wnt pathway.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., HCT116, SW480)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-TCF4 (if available), total TCF4, β-catenin, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with various concentrations of this compound or DMSO for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the protein of interest to the loading control.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a TNIK inhibitor like this compound.

Inhibitor_Characterization_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Biochem_Assay->IC50_Determination Ki_Determination Ki Determination IC50_Determination->Ki_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of kinases) IC50_Determination->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assay Selectivity_Profiling->Cell_Viability Wnt_Reporter Wnt/TCF-LEF Reporter Assay Cell_Viability->Wnt_Reporter Target_Engagement Cellular Target Engagement (e.g., CETSA) Wnt_Reporter->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (Western Blot) Target_Engagement->Downstream_Signaling PK_Studies Pharmacokinetic Studies Downstream_Signaling->PK_Studies Efficacy_Studies Xenograft/Tumor Model Efficacy Studies PK_Studies->Efficacy_Studies

Overall Workflow for TNIK Inhibitor Characterization

Wnt_Reporter_Assay_Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Co-transfect with TOPFlash & Renilla plasmids seed_cells->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat with this compound or DMSO incubate1->treat stimulate Stimulate with Wnt3a treat->stimulate incubate2 Incubate for 16-24h stimulate->incubate2 lyse Lyse cells incubate2->lyse read_luciferase Measure Firefly & Renilla Luciferase lyse->read_luciferase analyze Normalize & Analyze Data read_luciferase->analyze end End analyze->end

Workflow for TCF/LEF Reporter Assay

References

The Structure-Activity Relationship of Tnik-IN-6: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the 4-phenyl-2-phenylaminopyridine scaffold as a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), providing key insights for researchers in oncology and related fields.

This technical guide delves into the core structure-activity relationship (SAR) of Tnik-IN-6, a notable inhibitor of Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[1][2] The inhibition of TNIK is, therefore, a promising therapeutic strategy.[2] This document provides a comprehensive overview of the SAR of the 4-phenyl-2-phenylaminopyridine scaffold, to which this compound belongs, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Structure and SAR Analysis

This compound (also referred to as Compound 9 in foundational literature) is a potent TNIK inhibitor with an IC50 of 0.93 μM.[3][4] Its chemical scaffold, 4-phenyl-2-phenylaminopyridine, has been the subject of medicinal chemistry efforts to optimize its potency and selectivity. The following tables summarize the key SAR findings from the initial discovery and optimization of this series of compounds.

Table 1: Impact of Substitutions on the 4-Phenyl Ring (R1)
CompoundR1 SubstitutionTNIK IC50 (nM)
1 H65
2 4-CN27
3 3-CN6
4 2-CN47
5 4-Cl22
6 3-Cl11

Data sourced from Koc-Kan Ho, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73.

The data clearly indicates that substitution on the 4-phenyl ring significantly influences inhibitory activity. A nitrile (CN) group at the 3-position (meta) of the phenyl ring, as seen in compound 3 , provides the highest potency in this series.

Table 2: Impact of Substitutions on the 2-Phenylamino Ring (R2)
CompoundR2 SubstitutionTNIK IC50 (nM)
7 4-morpholino55
8 3-methoxy-4-morpholino13
9 (this compound) 3-methoxy-4-morpholino8
10 3-fluoro-4-morpholino16
11 3-chloro-4-morpholino20

Data sourced from Koc-Kan Ho, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73. Note: The original publication identifies this compound as compound 9 with a 3-CN on the R1 phenyl ring.

The addition of a morpholine moiety at the 4-position of the 2-phenylamino ring is a key feature. Further substitution at the 3-position of this ring with a methoxy group, as in this compound (compound 9 ), enhances the potency.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of SAR data and for the design of future experiments.

TNIK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the compounds against TNIK was determined using the ADP-Glo™ Kinase Assay from Promega. This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the TNIK enzyme, MBP substrate, and the kinase assay buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Wnt/TCF4/β-catenin Reporter Assay

To assess the functional effect of TNIK inhibition on the Wnt signaling pathway, a TCF/LEF luciferase reporter assay is commonly employed.

Principle: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter.

General Protocol:

  • Seed the TCF/LEF reporter cell line (e.g., HEK293-TCF/LEF) in a 96-well plate.

  • After cell attachment, treat the cells with the test compounds at various concentrations.

  • Stimulate the Wnt pathway, for example, with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

  • Incubate for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

  • Calculate the effect of the compound on Wnt pathway activation.

Cell Viability Assay

To determine the cytotoxic or cytostatic effects of the compounds, a cell viability assay is performed, often on colorectal cancer cell lines where the Wnt pathway is aberrantly active.

Example Protocol (MTT Assay):

  • Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing the Core Concepts

To further elucidate the context and workflow of this compound SAR studies, the following diagrams are provided.

TNIK_Signaling_Pathway TNIK in the Canonical Wnt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex inhibition Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex CK1 CK1 CK1->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes TNIK TNIK TNIK->TCF_LEF phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibition SAR_Workflow Workflow for SAR Study of TNIK Inhibitors cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Scaffold 4-Phenyl-2-phenylaminopyridine Scaffold Analog_Design Analog Design (R1 & R2 modifications) Lead_Scaffold->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Biochemical_Assay TNIK Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (Wnt Reporter, Viability) Synthesis->Cellular_Assay Selectivity Kinase Selectivity Profiling Biochemical_Assay->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Analogs Design of New Analogs Lead_Optimization->New_Analogs New_Analogs->Analog_Design Logical_SAR Logical Relationship of this compound SAR cluster_R1 R1 (4-Phenyl Ring) cluster_R2 R2 (2-Phenylamino Ring) Core 4-Phenyl-2-phenylaminopyridine Core R1_H H (IC50: 65 nM) Core->R1_H R2_Morpholine 4-Morpholino Core->R2_Morpholine R1_CN 3-CN (IC50: 6 nM) R1_H->R1_CN e- withdrawing group at meta position R1_Cl 3-Cl (IC50: 11 nM) R1_H->R1_Cl e- withdrawing group at meta position Potency Increased TNIK Potency R1_CN->Potency Tnik_IN_6 This compound (Compound 9) IC50: 8 nM R1_CN->Tnik_IN_6 R1_Cl->Potency R2_Substituted_Morpholine 3-Methoxy-4-morpholino R2_Morpholine->R2_Substituted_Morpholine Methoxy substitution R2_Substituted_Morpholine->Potency R2_Substituted_Morpholine->Tnik_IN_6

References

An In-depth Technical Guide to the Discovery and Synthesis of Tnik-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Tnik-IN-6, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document details the scientific background, experimental protocols, and key data associated with this compound, making it a valuable resource for researchers in oncology, neuroscience, and drug discovery.

Introduction to TNIK and its Inhibition

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family. It plays a crucial role in various cellular processes, most notably in the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2][3] Aberrant TNIK activity has been implicated in the pathology of several diseases, including colorectal cancer, and neurological and psychiatric disorders, making it an attractive therapeutic target.[1][4]

This compound, also referred to as compound 9 in initial discovery literature, emerged from a screening of 4-phenyl-2-phenylaminopyridine-based compounds.[5] It has been identified as a valuable tool for interrogating the biological functions of TNIK.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound.

ParameterValueNotes
Target Traf2- and Nck-interacting kinase (TNIK)A serine/threonine kinase.
IC50 0.93 µMAs reported by commercial suppliers.[4][5] The original discovery paper reported an IC50 of 8 nM for a compound designated as compound 9, which is understood to be this compound.[6] This discrepancy may be due to different assay conditions.
Molecular Formula C13H8BrFN4[4]
Molecular Weight 319.13 g/mol [4]

Synthesis of this compound

The synthesis of this compound and its analogues is based on a two-step process involving a Suzuki coupling followed by a nucleophilic aromatic substitution (SNAr) reaction.[7]

Experimental Workflow for Synthesis

G start Starting Materials: 2-chloro-4-iodopyridine and Boronic Acid/Ester suzuki Suzuki Coupling start->suzuki snar SNAr Reaction with Aniline suzuki->snar Intermediate: Substituted 2-chloropyridine product This compound Analogues snar->product

Caption: General synthetic workflow for this compound analogues.

Detailed Synthesis Protocol
  • Step 1: Suzuki Coupling. 2-chloro-4-iodopyridine is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) in a suitable solvent (e.g., 1,4-dioxane).[8] The reaction mixture is typically heated to facilitate the coupling. The product, a 2-chloro-4-arylpyridine derivative, is then purified using standard techniques such as column chromatography.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The intermediate from Step 1 is then reacted with the desired aniline derivative. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion. The final product, the 4-phenyl-2-phenylaminopyridine derivative (this compound), is then purified.

Key Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization of this compound.

TNIK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[9][10]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the TNIK enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[9]

  • Compound Addition: Add this compound at various concentrations to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[9][10]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Measurement: Read the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Wnt/β-catenin Reporter Assay

This cell-based assay measures the activity of the Wnt signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF responsive elements.[7][11][12]

Protocol:

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293) in a 96-well plate.[13] Co-transfect the cells with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).

  • Compound Treatment: After transfection, treat the cells with this compound at various concentrations.

  • Wnt Stimulation: Stimulate the Wnt pathway, for example, by adding Wnt3a conditioned media or LiCl.[14]

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 16-24 hours).

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound on Wnt signaling is determined by the reduction in normalized luciferase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, SW480) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathways Modulated by this compound

This compound exerts its effects primarily through the inhibition of TNIK, which is a key regulator of the Wnt/β-catenin and JNK signaling pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, TNIK is a crucial component of the TCF4/β-catenin transcriptional complex.[16] TNIK phosphorylates TCF4, which is essential for the activation of Wnt target genes that promote cell proliferation.[16] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, thereby suppressing Wnt-driven transcription.

G cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P APC_Axin APC/Axin Complex APC_Axin->beta_catenin TCF4 TCF4 beta_catenin->TCF4 Binds Degradation Degradation beta_catenin->Degradation Wnt_Targets Wnt Target Genes (Proliferation) TCF4->Wnt_Targets Activates TNIK TNIK TNIK->TCF4 P Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibits G Stress_Signal Stress Signal (e.g., TNFα) TRAF2 TRAF2 Stress_Signal->TRAF2 TNIK TNIK TRAF2->TNIK NCK NCK NCK->TNIK JNK_Pathway JNK Pathway TNIK->JNK_Pathway Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibits Downstream Apoptosis, Inflammation JNK_Pathway->Downstream

References

Tnik-IN-6: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-6, also known as Compound 9, is a small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK). This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory potency, and effects in cellular systems. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. The information is presented in a structured format with quantitative data summarized in tables and key pathways and workflows visualized using diagrams.

Introduction

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a target of interest in several therapeutic areas, including neurological and psychiatric disorders. TNIK is involved in various cellular processes, and its dysregulation has been implicated in disease pathogenesis. This compound was identified as an inhibitor of TNIK from a series of 4-phenyl-2-phenylaminopyridine-based compounds. This document serves as a technical resource for researchers investigating the biological effects of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the TNIK kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of TNIK substrates, thereby modulating downstream signaling pathways.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Biochemical Potency

TargetAssay TypeIC50 (μM)Reference
TNIKBiochemical Kinase Assay0.93[1]

Table 2: Cellular Potency

Cell LineAssay TypeIC50 (μM)DescriptionReference
HEK293Cellular Inhibition Assay1.13Inhibition of full-length human TNIK co-transfected with full-length SMAD1, measured by ELISA after 2 hours of incubation.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (ADP-Glo™ based)

This protocol is based on the methodology described in the discovery of this compound and is a common method for assessing kinase inhibition.

Objective: To determine the in vitro inhibitory activity of this compound against the TNIK enzyme.

Materials:

  • TNIK enzyme (recombinant)

  • This compound (Compound 9)

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of TNIK enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be at or near the Km for TNIK.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular TNIK Inhibition Assay (ELISA-based)

This protocol is based on the cellular assay used to characterize this compound's activity in a cellular context.

Objective: To measure the ability of this compound to inhibit TNIK activity within a cellular environment.

Materials:

  • HEK293 cells

  • Expression vectors for full-length human TNIK and a substrate (e.g., SMAD1)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • ELISA plate coated with a capture antibody for the phosphorylated substrate

  • Detection antibody (e.g., anti-phospho-SMAD1)

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

Procedure:

  • Co-transfect HEK293 cells with expression vectors for full-length human TNIK and its substrate (e.g., SMAD1).

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 2 hours.

  • Lyse the cells and transfer the lysates to the pre-coated ELISA plate.

  • Incubate to allow the capture antibody to bind the substrate.

  • Wash the plate and add the primary antibody specific for the phosphorylated form of the substrate.

  • Incubate and wash the plate.

  • Add the HRP-conjugated secondary antibody.

  • Incubate and wash the plate.

  • Add the HRP substrate and incubate until color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength.

  • Calculate the IC50 value by plotting the absorbance against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental protocols.

Tnik_Inhibition_Pathway cluster_kinase_reaction Kinase Reaction ATP ATP TNIK TNIK Kinase Domain ATP->TNIK Binds Substrate Substrate Substrate->TNIK Binds Phospho_Substrate Phosphorylated Substrate TNIK->Phospho_Substrate Phosphorylates ADP ADP TNIK->ADP Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibits Downstream Downstream Signaling Phospho_Substrate->Downstream

Caption: Mechanism of this compound inhibition of TNIK kinase activity.

Biochemical_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilution start->prep_inhibitor add_inhibitor Add Inhibitor/DMSO to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add TNIK Enzyme add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP Mix add_enzyme->add_substrate_atp incubate_reaction Incubate 60 min at RT add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_deplete Incubate 40 min at RT add_adp_glo->incubate_deplete add_kinase_detection Add Kinase Detection Reagent incubate_deplete->add_kinase_detection incubate_luminescence Incubate 30 min at RT add_kinase_detection->incubate_luminescence read_luminescence Read Luminescence incubate_luminescence->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the biochemical kinase assay (ADP-Glo™ based).

Cellular_Assay_Workflow start Start transfect_cells Co-transfect HEK293 Cells (TNIK + Substrate) start->transfect_cells plate_cells Plate Cells in 96-well Plate transfect_cells->plate_cells treat_inhibitor Treat with this compound for 2 hours plate_cells->treat_inhibitor lyse_cells Lyse Cells treat_inhibitor->lyse_cells transfer_lysate Transfer Lysate to ELISA Plate lyse_cells->transfer_lysate incubate_capture Incubate for Substrate Capture transfer_lysate->incubate_capture wash_add_primary Wash & Add Phospho-Specific Ab incubate_capture->wash_add_primary incubate_primary Incubate wash_add_primary->incubate_primary wash_add_secondary Wash & Add HRP-conjugated Sec. Ab incubate_primary->wash_add_secondary incubate_secondary Incubate wash_add_secondary->incubate_secondary add_substrate Add HRP Substrate incubate_secondary->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the cellular TNIK inhibition assay (ELISA-based).

Conclusion

This compound is a valuable tool compound for studying the biological functions of TNIK. With a confirmed inhibitory activity in the low micromolar range in both biochemical and cellular assays, it can be utilized to probe TNIK-dependent signaling pathways. The detailed protocols provided herein should facilitate further research into the therapeutic potential of TNIK inhibition. Further studies are warranted to determine the kinase selectivity profile of this compound and to evaluate its efficacy in in vivo models.

References

Tnik-IN-6: A Technical Guide for Investigating Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase implicated in a spectrum of neurodevelopmental disorders, including intellectual disability, schizophrenia, and autism spectrum disorders.[1][2][3] Its role in crucial neuronal processes such as Wnt signaling, synaptic plasticity, and neuronal migration makes it a compelling target for therapeutic intervention.[4][5][6] Tnik-IN-6, a potent and selective inhibitor of TNIK, has emerged as a valuable chemical probe for elucidating the precise functions of TNIK in both healthy and pathological brain development. This technical guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its application in neurodevelopmental research, and a summary of its impact on key signaling pathways.

This compound: Properties and Quantitative Data

This compound, also known as Compound 9, is a 4-phenyl-2-phenylaminopyridine-based inhibitor of TNIK.[7] Its primary biochemical and physical characteristics are summarized in the table below. While extensive quantitative data for this compound in neurodevelopmental models is still emerging, data from other well-characterized TNIK inhibitors are included for comparative purposes.

ParameterThis compoundNCB-0846KY-05009Reference
Target Traf2- and Nck-interacting kinase (TNIK)TNIKTNIK, MLK1[7][8][9]
IC50 0.93 µM21 nM9 nM[7][8][9]
Molecular Formula C13H8BrFN4Not specified in resultsC21H18N4O2S[10]
Molecular Weight 319.13 g/mol Not specified in resultsNot specified in results[10]
Solubility DMSO: 6.67 mg/mL (20.90 mM)Not specified in resultsNot specified in results[10]

Signaling Pathways Modulated by TNIK

TNIK is a critical node in several signaling pathways essential for neurodevelopment. Its inhibition by this compound can be expected to perturb these pathways, providing a means to study their role in disease models.

Canonical Wnt Signaling Pathway

TNIK is a key activator of the canonical Wnt signaling pathway.[11] It does so by phosphorylating T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes involved in cell proliferation, differentiation, and synaptic development.[9][11]

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->Wnt_genes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates (activates) Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibits

Caption: Canonical Wnt signaling pathway highlighting TNIK's role.

TNIK in Synaptic Function and Plasticity

At the synapse, TNIK is a component of the postsynaptic density (PSD) and interacts with key proteins, including Disrupted in Schizophrenia 1 (DISC1), a risk factor for major psychiatric disorders.[12][13] TNIK is linked to NMDA receptor signaling and influences the expression of AMPA receptors, which are crucial for synaptic transmission and plasticity.[4][14]

Synaptic_Function cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density (PSD) Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR TNIK TNIK NMDAR->TNIK regulates phosphorylation AMPAR AMPA Receptor TNIK->AMPAR regulates expression DISC1 DISC1 TNIK->DISC1 PSD_proteins Other PSD Proteins (e.g., AKAP9) TNIK->PSD_proteins Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibits

Caption: TNIK's role in the postsynaptic density.

Experimental Protocols

The following protocols are generalized based on standard techniques in neuroscience and findings from studies on TNIK and other TNIK inhibitors. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Neuronal Migration Assay (Boyden Chamber)

This assay assesses the effect of this compound on the migration of neuronal precursor cells.

Materials:

  • Neuronal precursor cells (e.g., primary cortical neurons, iPSC-derived neural progenitors)

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Chemoattractant (e.g., BDNF, SDF-1α)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Fixation and staining reagents (e.g., 4% paraformaldehyde, DAPI)

Procedure:

  • Coat the underside of the Boyden chamber membrane with a suitable extracellular matrix protein (e.g., laminin) and allow it to dry.

  • Prepare the lower chamber medium containing the chemoattractant.

  • Prepare the upper chamber medium containing neuronal precursor cells and the desired concentration of this compound or vehicle control.

  • Assemble the Boyden chamber and incubate at 37°C in a 5% CO2 incubator for a duration determined by the cell type's migration rate (typically 4-24 hours).

  • After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.

  • Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde.

  • Stain the nuclei of the migrated cells with DAPI.

  • Image the membrane using a fluorescence microscope and count the number of migrated cells in several fields of view.

  • Quantify the migration as the average number of cells per field and compare between this compound treated and vehicle control groups.

Analysis of Synaptic Activity using Multi-Electrode Arrays (MEAs)

This protocol allows for the assessment of the effects of this compound on spontaneous network activity in cultured neurons.[3]

Materials:

  • Primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons

  • MEA plates

  • Neuron culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • MEA recording system and analysis software

Procedure:

  • Plate neurons on MEA plates and culture until mature, synaptically active networks are formed (typically 14-21 days in vitro).

  • Record baseline spontaneous network activity for a defined period (e.g., 10-30 minutes).

  • Apply this compound or vehicle control to the culture medium at the desired final concentration.

  • After an appropriate incubation period (e.g., 1-24 hours), record the network activity again.

  • Analyze the recorded data for parameters such as mean firing rate, burst frequency, and network synchrony.

  • Compare the changes in these parameters from baseline between the this compound treated and vehicle control groups.

Experimental and Logical Workflows

Workflow for Investigating this compound's Effect on Neuronal Development

Experimental_Workflow cluster_cell_models Cellular Models cluster_treatment Treatment cluster_assays Phenotypic Assays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis and Interpretation Primary_Neurons Primary Neurons (e.g., cortical, hippocampal) Tnik_IN_6_Treatment Treat with this compound (dose-response and time-course) Primary_Neurons->Tnik_IN_6_Treatment iPSCs iPSC-derived Neural Progenitors (from patients or engineered) iPSCs->Tnik_IN_6_Treatment Migration_Assay Neuronal Migration Assay (e.g., Boyden Chamber, Wound Healing) Tnik_IN_6_Treatment->Migration_Assay Synaptic_Function_Assay Synaptic Function Analysis (e.g., MEA, Patch-clamp) Tnik_IN_6_Treatment->Synaptic_Function_Assay Morphology_Analysis Neuronal Morphology Analysis (e.g., Sholl analysis) Tnik_IN_6_Treatment->Morphology_Analysis Western_Blot Western Blot (for p-TCF4, β-catenin, synaptic proteins) Tnik_IN_6_Treatment->Western_Blot qPCR qPCR (for Wnt target genes) Tnik_IN_6_Treatment->qPCR Vehicle_Control Vehicle Control (DMSO) Data_Analysis Quantitative Data Analysis (statistical comparisons) Migration_Assay->Data_Analysis Synaptic_Function_Assay->Data_Analysis Morphology_Analysis->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Interpretation Interpretation of Results (linking molecular changes to phenotype) Data_Analysis->Interpretation

Caption: General workflow for studying this compound in vitro.

Conclusion

This compound is a critical tool for dissecting the role of TNIK in the complex cellular and molecular processes underlying neurodevelopment. By inhibiting TNIK, researchers can probe the consequences of disrupted Wnt signaling, altered synaptic function, and impaired neuronal migration in models of neurodevelopmental disorders. The protocols and data presented in this guide offer a framework for utilizing this compound to advance our understanding of these debilitating conditions and to explore TNIK as a potential therapeutic target. Further research is warranted to expand the quantitative dataset for this compound and to validate its effects in in vivo models of neurodevelopmental disorders.

References

Methodological & Application

Application Notes and Protocols for Tnik-IN-6 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tnik-IN-6, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), in cell-based assays. The following information is intended to guide researchers in determining optimal experimental conditions for their specific cell lines and research questions.

Introduction

This compound is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is implicated in the progression of various diseases, including cancer. By inhibiting TNIK, this compound serves as a valuable tool for investigating the cellular functions of this kinase and for preclinical evaluation of TNIK-targeted therapies. The biochemical potency of this compound has been determined with an IC50 of 0.93 μM.

Data Presentation

The effective concentration of a kinase inhibitor in cell-based assays can be influenced by various factors, including cell type, cell density, and the specific biological endpoint being measured. While direct cellular IC50 values for this compound are not widely published, data from other TNIK inhibitors can provide a strong basis for determining an appropriate concentration range for your experiments.

InhibitorCell LineAssay TypeEffective Concentration / IC50Reference
This compound -Biochemical Assay0.93 µM (IC50) [1]
NCB-0846MC38 (colorectal cancer)Cell Viability0.38 µM (IC50)
NCB-0846CT26 (colorectal cancer)Cell Viability0.60 µM (IC50)
NCB-0846Lung Squamous Cell CarcinomaCell Viability / TNIK phosphorylation300 nM - 500 nM
KY-05009RPMI8226 (multiple myeloma)Cell Viability3 µM

Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for this compound in most cell-based applications. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Signaling Pathway

The Wnt signaling pathway is a key regulator of cell fate, proliferation, and differentiation. TNIK functions as a critical activator of this pathway by phosphorylating T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes. Inhibition of TNIK by this compound is expected to block this phosphorylation event, leading to the downregulation of Wnt signaling.

TNIK_Wnt_Signaling_Pathway TNIK in Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK3β/Axin/APC Complex Dishevelled->GSK3b_complex | beta_catenin β-catenin GSK3b_complex->beta_catenin Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocation TCF4 TCF4 beta_catenin_nucleus->TCF4 Wnt_Target_Genes Wnt Target Gene Expression TCF4->Wnt_Target_Genes TNIK TNIK TNIK->TCF4 Phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibition Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation

Caption: Simplified diagram of the Wnt signaling pathway highlighting the role of TNIK and its inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final desired concentration in cell culture medium.

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.

  • Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 3.19 mg of this compound (Molecular Weight: 319.13 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months. For short-term use, an aliquot can be stored at 4°C for up to one week.

General Workflow for Cell Treatment

The following diagram outlines a general workflow for treating cultured cells with this compound.

Cell_Treatment_Workflow General Experimental Workflow start Seed cells in appropriate culture vessel incubate1 Allow cells to adhere (e.g., 24 hours) start->incubate1 prepare_treatment Prepare this compound dilutions in culture medium incubate1->prepare_treatment treat_cells Replace medium with This compound containing medium prepare_treatment->treat_cells incubate2 Incubate for desired duration (e.g., 24-96h) treat_cells->incubate2 endpoint_assay Perform endpoint assay (e.g., Viability, Western Blot) incubate2->endpoint_assay

References

Application Notes and Protocols for Tnik-IN-6 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tnik-IN--6, a known inhibitor of Traf2 and Nck-interacting kinase (TNIK), in various kinase assay formats. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate the effective use of this compound in research and drug development settings.

Introduction to TNIK and the Inhibitor Tnik-IN-6

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in multiple cellular processes, most notably as a key regulator of the Wnt signaling pathway.[1] TNIK is recruited to the promoters of Wnt target genes where it interacts with β-catenin and T-cell factor 4 (TCF4), phosphorylating TCF4 to enable the transcriptional activation of genes involved in cell proliferation and differentiation.[2][3] Dysregulation of the Wnt pathway is implicated in various cancers, making TNIK an attractive therapeutic target.[4]

This compound is a small molecule inhibitor of TNIK with a reported IC50 of 0.93 μM.[5] It serves as a valuable tool for studying the biological functions of TNIK and for assessing the therapeutic potential of TNIK inhibition.

Quantitative Data Presentation

Effective evaluation of kinase inhibitors requires clear and concise presentation of quantitative data. The following tables provide templates for summarizing the inhibitory activity of this compound and other control compounds against TNIK.

Table 1: Inhibitory Activity of this compound against TNIK Kinase

This compound Conc. (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.7 ± 3.2
0.542.1 ± 4.5
0.93 (IC50) 50.0 ± 2.9
2.578.3 ± 3.8
5.091.5 ± 2.1
10.098.2 ± 1.5
Note: This is representative data based on the known IC50 value. Actual results may vary depending on experimental conditions.

Table 2: Comparative IC50 Values of Various Kinase Inhibitors against TNIK

InhibitorIC50 (nM)Assay TypeReference
This compound930Biochemical Assay[5]
NCB-084621Biochemical Assay[6]
Staurosporine0.25Radiometric HotSpot™[5]

Signaling Pathway

The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway.

TNIK_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6 LRP5/6 Co-Receptor LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin (cytoplasmic) Destruction_Complex->Beta_Catenin_cyto phosphorylates for degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome degraded by Beta_Catenin_nuc β-catenin (nuclear) Beta_Catenin_cyto->Beta_Catenin_nuc translocates (when stabilized) TCF4 TCF4 Beta_Catenin_nuc->TCF4 binds TNIK TNIK TCF4->TNIK recruits Phospho_TCF4 p-TCF4 TNIK->TCF4 phosphorylates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Phospho_TCF4->Wnt_Target_Genes activates transcription Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibits

Caption: Canonical Wnt signaling pathway illustrating the role of TNIK.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing TNIK inhibitors like this compound.

Kinase_Inhibitor_Workflow Start Start: Hypothesis Generation Compound_Library Compound Library Screening (including this compound) Start->Compound_Library Primary_Assay Primary Biochemical Assay (e.g., ADP-Glo™) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% inhibition > threshold) Primary_Assay->Hit_Identification Hit_Identification->Compound_Library No Hits Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling (Panel of kinases) Dose_Response->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Wnt reporter, proliferation) Dose_Response->Cell_Based_Assay Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Cell_Based_Assay->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: Workflow for TNIK inhibitor screening and characterization.

Experimental Protocols

Luminescent Kinase Assay for IC50 Determination of this compound (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 value of this compound.[7]

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare this compound dilutions: Perform a serial dilution of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%. A typical concentration range for IC50 determination would be 0.01 µM to 100 µM.

  • Set up the kinase reaction:

    • Add 2.5 µL of each this compound dilution or DMSO (for positive and negative controls) to the wells of the microplate.

    • Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for TNIK, if known, or a standard concentration like 10 µM), and MBP substrate.

    • Add 5 µL of the master mix to each well.

    • Prepare a "no enzyme" control by adding kinase assay buffer instead of the enzyme solution for background luminescence measurement.

    • Initiate the kinase reaction by adding 2.5 µL of diluted TNIK enzyme to all wells except the "no enzyme" control.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and detect luminescence: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure luminescence: Read the plate on a luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" control luminescence from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Kinase Assay for TNIK Activity ([³³P]-ATP Filter Binding Assay)

This protocol provides a method for directly measuring the incorporation of a radiolabeled phosphate from [³³P]-ATP into a substrate by TNIK.[5]

Materials:

  • Recombinant human TNIK enzyme

  • Peptide substrate (e.g., [RLGRDKYKTLRQIRQ])

  • [γ-³³P]-ATP

  • Non-radioactive ATP

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphocellulose filter paper (P81)

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare this compound dilutions: Prepare serial dilutions of this compound in the kinase assay buffer with a final DMSO concentration not exceeding 1%.

  • Set up the kinase reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, peptide substrate, and the desired concentration of this compound or DMSO (for controls).

    • Add the TNIK enzyme to the reaction mixture. Pre-incubate for 10 minutes at room temperature.

    • Prepare a reaction cocktail containing non-radioactive ATP and [γ-³³P]-ATP.

    • Initiate the reaction by adding the ATP cocktail to the reaction tubes. The final ATP concentration should be at or near the Km of TNIK.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

  • Stop the reaction and spot: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filters: Wash the filter papers three times for 5-10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure radioactivity: Air dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (from a reaction without substrate or enzyme) from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a valuable chemical probe for investigating the roles of TNIK in cellular signaling and for validating TNIK as a therapeutic target. The protocols and guidelines presented here provide a framework for the robust and reproducible use of this compound in kinase assays. Careful experimental design and data analysis are crucial for obtaining high-quality, actionable results in kinase inhibitor research and development.

References

Application Notes and Protocols for Tnik-IN-6 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in various diseases, including cancer and fibrosis, primarily due to its crucial role as an activator of the Wnt signaling pathway.[1][2] TNIK, a serine/threonine kinase, phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt cascade, leading to the transcription of Wnt target genes.[1][3] Dysregulation of this pathway is a hallmark of numerous pathologies. Tnik-IN-6 is a small molecule inhibitor of TNIK, demonstrating potential for therapeutic intervention.[4][5] High-throughput screening (HTS) is a critical methodology for the discovery and characterization of novel modulators of TNIK activity. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns.

This compound: A Potent TNIK Inhibitor

This compound (also referred to as Compound 9) is an inhibitor of TNIK with a reported IC50 of 0.93 μM.[4][5] Its chemical properties make it a suitable tool compound for HTS and subsequent lead optimization efforts.

Quantitative Data for this compound and Other TNIK Inhibitors

The following table summarizes the inhibitory potency of this compound and other known TNIK inhibitors. This data is essential for comparing the relative efficacy of different compounds and for selecting appropriate positive controls in HTS assays.

CompoundTargetIC50 (nM)Assay TypeReference
This compoundTNIK930Biochemical[4][5]
Furan-2-carboxamide derivativeTNIK850Biochemical[6]
Advanced substructure search derivativeTNIK258Biochemical[6]
StaurosporineTNIK0.25Radiometric HotSpot[7]
GW5074TNIK1.6Radiometric HotSpot[7]

Signaling Pathway of TNIK

TNIK is a central node in the canonical Wnt signaling pathway. Upon Wnt ligand binding to its receptor Frizzled (FZD), a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, which is an essential step for the activation of Wnt target gene transcription.[1]

TNIK_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand FZD_LRP FZD/LRP Receptor Complex Wnt->FZD_LRP DVL Dishevelled (DVL) FZD_LRP->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex | Beta_Catenin_cyto β-catenin (cytoplasm) Destruction_Complex->Beta_Catenin_cyto degradation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc translocation TCF4_nuc TCF4 Beta_Catenin_nuc->TCF4_nuc Wnt_Target_Genes Wnt Target Gene Transcription TCF4_nuc->Wnt_Target_Genes activates TNIK TNIK TNIK->TCF4_nuc P Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibits Nucleus Nucleus

Caption: TNIK's role in the canonical Wnt signaling pathway.

High-Throughput Screening (HTS) Experimental Protocols

The following are representative protocols for both biochemical and cell-based HTS assays to identify and characterize TNIK inhibitors like this compound.

Biochemical HTS Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for HTS to directly measure the kinase activity of TNIK.[8]

Objective: To identify compounds that inhibit the phosphorylation of a substrate by TNIK through the quantification of ADP produced.

Materials:

  • Recombinant human TNIK protein (e.g., from baculovirus in Sf9 insect cells)[9]

  • Myelin basic protein (MBP) as a substrate[8]

  • ATP

  • This compound (or other test compounds)

  • Staurosporine (as a positive control inhibitor)[7]

  • DMSO

  • Kinase Assay Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2.5 mM MnCl2; 50 μM DTT[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating:

    • Prepare a concentration gradient of this compound and other test compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.

    • For control wells, dispense DMSO only (negative control) or a known inhibitor like Staurosporine (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing the Kinase Assay Buffer, recombinant TNIK enzyme, and MBP substrate. The optimal concentrations of enzyme and substrate should be determined empirically through titration experiments.

  • Kinase Reaction:

    • Dispense the enzyme/substrate master mix into the compound-containing wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound relative to the DMSO and positive controls.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Cell-Based HTS Protocol: TCF/LEF Luciferase Reporter Assay

This protocol is designed to identify compounds that inhibit the Wnt signaling pathway downstream of the destruction complex, where TNIK acts.[10][11][12]

Objective: To identify compounds that inhibit TCF/LEF-mediated transcription in a cellular context.

Materials:

  • A human cell line with a constitutively active Wnt pathway (e.g., SW480 or DLD-1 colorectal cancer cells) or a cell line where the pathway can be induced (e.g., BEAS2B).[10][11][12]

  • The selected cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., Super8XTOPFlash).[10]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (or other test compounds).

  • A known Wnt pathway inhibitor (e.g., ICG-001) as a positive control.

  • DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • A reagent to measure cell viability (e.g., CellTiter-Glo®, Promega) to identify cytotoxic compounds.

  • 384-well white, clear-bottom cell culture plates.

  • Automated liquid handling system.

  • Plate reader capable of luminescence detection.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the reporter cell line in the appropriate culture medium.

    • Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • The following day, treat the cells with various concentrations of this compound or other test compounds. Include DMSO-only and positive control wells.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to all wells.

    • Measure the luminescence signal using a plate reader. This signal corresponds to the level of TCF/LEF-mediated transcription.

  • Cell Viability Assay (Multiplexed):

    • After the luciferase reading, add the cell viability reagent to the same wells.

    • Incubate as per the manufacturer's instructions and measure the luminescence signal. This allows for the identification of compounds that reduce the reporter signal due to cytotoxicity rather than specific pathway inhibition.

  • Data Analysis:

    • Normalize the luciferase signal to the cell viability data.

    • Calculate the percent inhibition of Wnt signaling for each compound.

    • Determine the IC50 values for active compounds.

HTS Workflow and Logic

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate TNIK inhibitors.

HTS_Workflow Compound_Library Compound Library Primary_HTS Primary High-Throughput Screen (e.g., Biochemical Assay) Compound_Library->Primary_HTS Hit_Identification Hit Identification (Activity > Threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation & IC50 Determination Hit_Identification->Dose_Response Yes Inactive Inactive Compounds Hit_Identification->Inactive No Secondary_Assay Secondary Assay (e.g., Cell-Based Assay) Dose_Response->Secondary_Assay Orthogonal_Assay Orthogonal Assays (e.g., Different technology) Secondary_Assay->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR_Expansion Structure-Activity Relationship (SAR) Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization Confirmed_Hits->SAR_Expansion

Caption: A typical workflow for an HTS campaign.

Conclusion

This compound serves as a valuable chemical probe for investigating the biological functions of TNIK and as a starting point for the development of more potent and selective inhibitors. The provided protocols for biochemical and cell-based high-throughput screening offer robust frameworks for identifying and characterizing novel TNIK modulators. Careful assay design, validation, and a systematic hit-to-lead process are essential for the successful discovery of next-generation therapeutics targeting the TNIK-Wnt signaling axis.

References

Tnik-IN-6 for Immunoprecipitation Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnik-IN-6 is a potent and selective small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway through the phosphorylation of T-cell factor 4 (TCF4).[1][2][3] Dysregulation of TNIK has been implicated in a range of diseases, including cancer and neurological disorders, making it an attractive target for therapeutic development.

These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to study TNIK-mediated protein interactions and signaling pathways.

Data Presentation

This compound Properties
PropertyValueReference
Target TRAF2 and NCK-Interacting Kinase (TNIK)[4]
IC₅₀ 0.93 µM[4][5]
Molecular Weight 319.13 g/mol [5]
Formula C₁₃H₈BrFN₄[5]
Effects of TNIK Inhibition on Protein Interactions (Qualitative)

The following table summarizes the expected qualitative outcomes on protein-protein interactions when using a TNIK inhibitor in co-immunoprecipitation experiments, based on the known function of TNIK.

ExperimentTarget Protein (Bait)Interacting Protein (Prey)Expected Result with TNIK InhibitorRationale
Co-IPTCF4β-cateninDecreased InteractionTNIK phosphorylation of TCF4 is crucial for the stable TCF4/β-catenin complex formation.[1][2][3]
Co-IPTNIKTCF4May be reducedInhibition of TNIK's kinase activity might alter its conformation and its interaction with substrates.[6]
Co-IPTNIKβ-cateninMay be reducedSimilar to the interaction with TCF4, conformational changes in TNIK upon inhibitor binding could affect this interaction.[6]

Signaling Pathways Involving TNIK

TNIK is a central node in at least two major signaling pathways: the canonical Wnt signaling pathway and the JNK signaling pathway.

Canonical Wnt Signaling Pathway

TNIK is an essential activator of the Wnt signaling pathway.[2] In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes.[1][2][3]

Wnt_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dsh->Destruction_Complex inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin_cyto β-catenin beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates Destruction_Complex->beta_catenin_cyto phosphorylates for degradation TCF4 TCF4 beta_catenin_nuc->TCF4 binds TNIK TNIK TCF4->TNIK recruits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes activates transcription TNIK->TCF4 phosphorylates (p)

Caption: Canonical Wnt Signaling Pathway involving TNIK.

JNK Signaling Pathway

TNIK can also activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, apoptosis, and inflammation. TNIK can act as a MAP4K, initiating a phosphorylation cascade that leads to the activation of JNK.

JNK_Signaling Stress_Signal Stress Stimuli (e.g., Cytokines, UV) TNIK TNIK (MAP4K) Stress_Signal->TNIK activates MKK4_7 MKK4/7 (MAP2K) TNIK->MKK4_7 phosphorylates JNK JNK (MAPK) MKK4_7->JNK phosphorylates AP1 AP-1 (c-Jun, c-Fos) JNK->AP1 phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation) AP1->Cellular_Response regulates

Caption: Simplified JNK Signaling Pathway initiated by TNIK.

Experimental Protocols

Immunoprecipitation of TNIK and Interacting Proteins using this compound

This protocol describes the immunoprecipitation of TNIK from cell lysates to identify interacting partners, with the option of using this compound to study the effect of TNIK inhibition on these interactions.

Materials:

  • This compound (prepared in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer or a non-denaturing IP buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Anti-TNIK antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose slurry

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Experimental Workflow:

IP_Workflow start Start: Cultured Cells treatment Cell Treatment: - Vehicle (DMSO) - this compound (e.g., 1-10 µM) start->treatment harvest Cell Harvest & Lysis treatment->harvest preclear Pre-clearing of Lysate (with Protein A/G beads) harvest->preclear ip_ab Immunoprecipitation: Incubate with anti-TNIK Ab or IgG control preclear->ip_ab capture Capture Immuno-complexes (with Protein A/G beads) ip_ab->capture wash Wash Beads capture->wash elute Elution of Proteins wash->elute analysis Analysis: - Western Blot - Mass Spectrometry elute->analysis end End analysis->end

Caption: Experimental workflow for immunoprecipitation using this compound.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time. Based on studies with similar TNIK inhibitors, a concentration range of 1-10 µM and an incubation time of 6-24 hours can be a good starting point.[1][3] The optimal concentration and time should be determined empirically for your cell line and experimental goals.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the appropriate amount of anti-TNIK antibody or isotype control IgG to the pre-cleared lysate. The optimal antibody concentration should be determined by titration.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. Between each wash, pellet the beads and completely remove the supernatant.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting to detect TNIK and its interacting partners.

    • For a broader discovery of interacting proteins, the eluate can be subjected to mass spectrometry analysis.

Concluding Remarks

This compound is a valuable tool for investigating the biological functions of TNIK. The protocols provided here offer a framework for using this inhibitor in immunoprecipitation experiments to probe TNIK-centered protein-protein interactions. Researchers should optimize parameters such as inhibitor concentration, incubation time, and antibody amounts for their specific experimental system to achieve the most reliable and informative results.

References

Application Notes and Protocols for In Vivo Experimental Design of Tnik-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific in vivo experimental data for Tnik-IN-6 has not been publicly documented. The following application notes and protocols are based on established methodologies for in vivo studies of other potent Traf2- and Nck-interacting kinase (TNIK) inhibitors, such as NCB-0846 and INS018-055. These should be considered as a comprehensive guide and a starting point for designing in vivo experiments with this compound, and specific parameters may require optimization.

Introduction to this compound

This compound is an inhibitor of Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase that is a critical component of the Wnt signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a hallmark of various diseases, including cancer and fibrosis. TNIK interacts with β-catenin and T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes, promoting cell proliferation and survival.[1][4] By inhibiting TNIK, this compound presents a promising therapeutic strategy to disrupt these pathological processes. This compound has a reported in vitro IC50 of 0.93 μM for TNIK.[5][6]

Core Concepts in TNIK Inhibition In Vivo

The primary goal of in vivo studies with a TNIK inhibitor like this compound is to assess its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a living organism. Key considerations for experimental design include the selection of an appropriate animal model, determination of the optimal dose and administration route, and the choice of relevant endpoints to measure therapeutic effects and potential toxicity.

Data Presentation: Preclinical Data Summary of Structurally Related or Functionally Similar TNIK Inhibitors

To guide the experimental design for this compound, the following tables summarize available preclinical data from other well-characterized TNIK inhibitors.

Table 1: In Vitro Potency of Selected TNIK Inhibitors

CompoundTargetIC50Cell-Based Assay
This compoundTNIK0.93 µMNot specified
NCB-0846TNIK21 nMHCT116 cell growth inhibition
INS018-055TNIK7.8 nMNot specified

Table 2: In Vivo Pharmacokinetics of Selected TNIK Inhibitors

CompoundAnimal ModelDose & RouteCmaxTmaxBioavailability (F)
INS018-055Mouse30 mg/kg, oral1010 ng/mL0.25 h44%
INS018-055Dog10 mg/kg, oral536 ng/mL0.708 h22%
NCB-0846MouseNot specifiedNot specifiedNot specifiedOrally administrable

Table 3: In Vivo Efficacy Study Designs for TNIK Inhibitors

CompoundAnimal ModelDiseaseDosing Regimen
NCB-0846Immunodeficient mice with HCT116 xenograftsColorectal Cancer40 or 80 mg/kg, oral, twice daily for 14 days
NCB-0846C57BL/6 mice with MC38 or CT26 tumorsColorectal Cancer50 mg/kg, intraperitoneal, twice daily
INS018-055C57BL/6 miceBleomycin-induced Pulmonary FibrosisNot specified

Signaling Pathway and Experimental Workflow Visualizations

TNIK Signaling Pathway in Wnt Activation

The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway.

TNIK_Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation Nucleus Nucleus Beta_Catenin->Nucleus translocation TCF4 TCF4 Beta_Catenin->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes transcription TNIK TNIK TNIK->TCF4 phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibition

Caption: TNIK's role in the canonical Wnt signaling pathway.

General In Vivo Efficacy Experimental Workflow

This diagram outlines a typical workflow for assessing the in vivo efficacy of a TNIK inhibitor.

In_Vivo_Workflow Animal_Model 1. Animal Model Selection (e.g., Xenograft, Syngeneic) Tumor_Implantation 2. Tumor Cell Implantation or Disease Induction Animal_Model->Tumor_Implantation Randomization 3. Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment 4. Treatment Administration (this compound, Vehicle, Positive Control) Randomization->Treatment Monitoring 5. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Weight, Histology, Biomarkers) Monitoring->Endpoint Data_Analysis 7. Data Analysis and Statistical Evaluation Endpoint->Data_Analysis

References

Application Notes and Protocols for TNIK Inhibitor Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in a variety of diseases, including cancer, fibrosis, and metabolic disorders.[1][2] As a serine/threonine kinase, TNIK is a crucial component of the canonical Wnt/β-catenin signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate Wnt target genes.[3] Inhibition of TNIK's kinase activity presents a promising strategy to modulate these pathological processes.

This document provides detailed application notes and protocols for the administration of TNIK inhibitors in mouse models, with a focus on providing a framework for compounds like Tnik-IN-6. While specific in vivo administration data for this compound is not publicly available, the following protocols are based on established methodologies for other potent TNIK inhibitors, such as NCB-0846 and INS018_055. Researchers should use this information as a guide and perform necessary optimization for their specific inhibitor and mouse model.

Quantitative Data on TNIK Inhibitors

The following tables summarize key quantitative data for several well-characterized TNIK inhibitors to provide a comparative reference for experimental design.

Table 1: In Vitro Potency of TNIK Inhibitors

CompoundTargetIC50 / KiCell-Based Assay Notes
This compound (Compound 9) TNIKIC50: 0.93 μMPlays a role in neurological and psychiatric disorders.[4]
TNIK-IN-8 TNIKIC50: 6 nMExhibits antitumor activity.[5]
NCB-0846 TNIK-Abrogates tumor growth in various cancer models.[6]
INS018_055 (Rentosertib) TNIKIC50: 7.8 nMAnti-fibrotic activity; reduces α-SMA expression with an IC50 of 27-50 nM.[7]
KY-05009 TNIKKi: 100 nMInhibits the interaction between TCF4 and the TNIK/β-catenin complex.

Table 2: Preclinical In Vivo Data for TNIK Inhibitors in Mouse Models

CompoundMouse ModelAdministration RouteDosageVehicle / FormulationKey Findings
NCB-0846 Lung Squamous Cell Carcinoma (LK2 Xenograft)Oral Gavage100 mg/kg on days 1, 3, and 5Not specifiedSensitizes TNIK-high tumors to radiotherapy.[6]
NCB-0846 Colorectal Cancer (MC38 Syngeneic)Intraperitoneal Injection50 mg/kg, twice dailyDMSO/PEG400/2-hydroxypropyl-β-cyclodextrin (10:45:45)Reduces tumor growth and increases CD8+ T cell infiltration.[8]
INS018_055 Bleomycin-Induced Lung FibrosisOral Gavage30 mg/kgNot specifiedReduced fibrotic areas by over 50% and improved lung function.[7]
OBD9 Colon Cancer (HCT116 Xenograft)Oral GavageNot specified20% beta-cyclodextrinSuppressed tumor growth.

Signaling Pathways and Experimental Workflow

TNIK Signaling Pathway

TNIK is a central node in the Wnt signaling pathway. Upon Wnt ligand binding to its receptor, a signaling cascade is initiated that leads to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it forms a complex with TCF4. TNIK is essential for the activation of this complex, phosphorylating TCF4 and triggering the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival. TNIK inhibitors block the kinase activity of TNIK, thereby preventing TCF4 phosphorylation and inhibiting the expression of these target genes.

TNIK_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Binds BetaCatenin_cyto β-catenin (Cytoplasm) Receptor->BetaCatenin_cyto Stabilizes BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF4 TCF4 BetaCatenin_nuc->TCF4 Forms Complex TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates (Ser154) Proliferation Cell Proliferation, Survival, etc. TargetGenes->Proliferation Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibits

Caption: The canonical Wnt/β-catenin signaling pathway is inhibited by this compound.

General Experimental Workflow for In Vivo Studies

The successful administration of a TNIK inhibitor like this compound in a mouse model requires careful planning and execution. The following workflow outlines the key steps, from initial preparation to final analysis. This workflow is adaptable to various disease models, including oncology and fibrosis.

Experimental_Workflow start Start: Hypothesis prep 1. Preparation - Select Mouse Model - Prepare this compound Formulation - Determine Dosage & Schedule start->prep implant 2. Disease Model Induction (e.g., Tumor Cell Implantation, Bleomycin Instillation) prep->implant random 3. Randomization - Group animals into Vehicle and Treatment arms implant->random admin 4. This compound Administration (e.g., Oral Gavage, IP Injection) random->admin monitor 5. Monitoring - Tumor Volume - Body Weight - Clinical Signs admin->monitor monitor->admin Repeated Dosing endpoint 6. Endpoint Analysis - Euthanasia & Tissue Collection monitor->endpoint analysis 7. Data Analysis - Histology (e.g., H&E, IHC) - Western Blot - qPCR - Flow Cytometry endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized experimental workflow for evaluating this compound in mouse models.

Experimental Protocols

The following are detailed, generalized protocols for the preparation and administration of TNIK inhibitors in mouse models. Note: These protocols must be optimized for this compound, as its specific physicochemical properties for in vivo use are not established.

Protocol 1: Preparation of TNIK Inhibitor Formulation for Oral Gavage

This protocol is adapted from methodologies used for orally bioavailable small molecules in preclinical studies.

Materials:

  • This compound (or other TNIK inhibitor) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG400 (Polyethylene glycol 400)

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD) or SBE-β-CD

  • Sterile saline or water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Required Concentration: Calculate the required concentration of this compound in the final formulation based on the desired dosage (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

  • Initial Solubilization: Accurately weigh the required amount of this compound powder and place it in a sterile tube. Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the compound completely. Vortex thoroughly.

  • Vehicle Preparation: In a separate sterile tube, prepare the remainder of the vehicle. For a vehicle like the one used for NCB-0846 (10% DMSO, 45% PEG400, 45% 30% HPβCD), combine the appropriate volumes of PEG400 and HPβCD solution.[8]

    • Alternative Vehicle: A simpler vehicle, such as 20% SBE-β-CD in saline, has also been used for oral administration.[5]

  • Final Formulation: While vortexing the main vehicle solution, slowly add the this compound/DMSO stock solution.

  • Ensure Homogeneity: Continue to vortex the final suspension/solution for several minutes to ensure it is homogeneous. If precipitation occurs, gentle warming (to 37°C) or brief sonication may be used, but stability must be confirmed.

  • Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, protect it from light and store at 4°C, ensuring it is brought to room temperature and re-vortexed before administration.

Protocol 2: Administration of TNIK Inhibitor via Oral Gavage in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • 1 mL syringes

  • Mouse scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling: Weigh each mouse to calculate the precise volume of the formulation to be administered.

  • Proper Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head and straighten the neck and back. The mouse's body should be supported.

  • Gavage Needle Insertion: Attach the gavage needle to the syringe containing the correct volume of the this compound formulation. Gently insert the tip of the needle into the side of the mouse's mouth, guiding it along the roof of the mouth towards the esophagus. Do not force the needle; it should pass with minimal resistance.

  • Administration: Once the needle is correctly positioned in the esophagus (a slight bulge may be felt), slowly depress the syringe plunger to deliver the formulation.

  • Withdrawal and Monitoring: Gently withdraw the gavage needle. Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

  • Dosing Schedule: Repeat the administration according to the predetermined schedule (e.g., daily, twice daily, or on specific days).

Protocol 3: Tumor Growth Monitoring in Xenograft/Syngeneic Mouse Models

Materials:

  • Digital calipers

  • Mouse scale

  • Data recording sheets

Procedure:

  • Frequency: Measure tumor dimensions and body weight 2-3 times per week.

  • Tumor Measurement: Use digital calipers to measure the longest diameter (length) and the shortest diameter (width) of the subcutaneous tumor.

  • Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:

    • Tumor Volume (mm³) = (Width² x Length) / 2

  • Body Weight: Record the body weight of each mouse at each time point as a general measure of health and treatment toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

  • Data Plotting: Plot the mean tumor volume (± SEM) for each group over time to visualize treatment efficacy.

Concluding Remarks

The administration of TNIK inhibitors like this compound in mouse models is a critical step in preclinical drug development. While specific in vivo data for this compound is lacking, the protocols and data presented for other TNIK inhibitors provide a robust foundation for researchers. Careful consideration of the inhibitor's physicochemical properties is paramount for developing a suitable in vivo formulation. The provided workflows and protocols should be adapted and optimized to fit the specific experimental context, ensuring reproducible and reliable results in the evaluation of TNIK-targeted therapies.

References

Tnik-IN-6 for Studying Protein Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnik-IN-6 is a small molecule inhibitor of the Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt and c-Jun N-terminal kinase (JNK) signaling pathways.[1] Dysregulation of TNIK activity has been implicated in the pathogenesis of several diseases, including cancer and neurological disorders.[2] this compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of TNIK and for assessing its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to study protein phosphorylation and TNIK-mediated signaling events.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TNIK, binding to the kinase domain and preventing the transfer of a phosphate group from ATP to its protein substrates.[2] A key downstream event in the canonical Wnt signaling pathway is the phosphorylation of T-cell factor 4 (TCF4) by TNIK, which is essential for the activation of Wnt target gene transcription.[3][4] By inhibiting TNIK, this compound blocks this phosphorylation event, leading to the downregulation of Wnt signaling. Similarly, this compound can be used to investigate the role of TNIK in the JNK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[5]

Quantitative Data

The inhibitory activity of this compound and other relevant TNIK inhibitors is summarized in the table below. This data is essential for determining the appropriate concentration range for in vitro and cell-based assays.

InhibitorTargetIC50Assay TypeReference
This compoundTNIK0.93 µMIn vitro kinase assay[2]
NCB-0846TNIK5.3 nMIn vitro kinase assay[6]
KY-05009TNIKKi = 100 nMIn vitro kinase assay[3][7]

Note: IC50 and Ki values can vary depending on the assay conditions, including ATP concentration and substrate used. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific experimental setup.

Signaling Pathways and Experimental Workflows

TNIK in the Canonical Wnt Signaling Pathway

TNIK is a critical component of the canonical Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcription of Wnt target genes. This compound can be used to dissect this pathway by inhibiting TCF4 phosphorylation.

G cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dsh->Destruction_Complex GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF4 TCF4 beta_catenin->TCF4 Nucleus Nucleus beta_catenin->Nucleus TNIK TNIK TCF4->TNIK pTCF4 p-TCF4 TNIK->pTCF4 Phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibition Wnt_Target_Genes Wnt Target Gene Transcription pTCF4->Wnt_Target_Genes Activation

Caption: Canonical Wnt signaling pathway illustrating TNIK's role and the inhibitory action of this compound.

TNIK in the JNK Signaling Pathway

TNIK can also activate the JNK signaling pathway, which is involved in cellular responses to stress. TNIK can be activated by various upstream signals, leading to the phosphorylation and activation of the JNK cascade, ultimately resulting in the activation of transcription factors like c-Jun.

G Stress_Signal Stress Signal (e.g., TNFα) TRAF2 TRAF2 Stress_Signal->TRAF2 TNIK TNIK TRAF2->TNIK MKK4_7 MKK4/7 TNIK->MKK4_7 Phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibition JNK JNK MKK4_7->JNK Phosphorylation c_Jun c-Jun JNK->c_Jun Phosphorylation p_c_Jun p-c-Jun c_Jun->p_c_Jun Gene_Expression Gene Expression (Apoptosis, Inflammation) p_c_Jun->Gene_Expression

Caption: TNIK-mediated JNK signaling pathway and its inhibition by this compound.

Experimental Workflow for Studying Protein Phosphorylation

The following diagram outlines a general workflow for investigating the effect of this compound on the phosphorylation of a target protein in a cell-based assay.

G start Start cell_culture Cell Culture start->cell_culture treatment Treat cells with This compound (Dose-response and time-course) cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot probing Probe with primary antibodies (p-Target, Total Target, Loading Control) western_blot->probing detection Secondary antibody incubation and chemiluminescent detection probing->detection analysis Data Analysis (Quantify band intensities) detection->analysis end End analysis->end

Caption: A typical experimental workflow for analyzing changes in protein phosphorylation upon this compound treatment.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for TNIK Inhibition

This protocol is designed to measure the direct inhibitory effect of this compound on TNIK kinase activity.

Materials:

  • Recombinant active TNIK protein

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for TNIK)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP for radioactive assay

  • 96-well white assay plates

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing Kinase Assay Buffer, recombinant TNIK protein, and the substrate.

  • Set up the assay plate:

    • Add 2.5 µL of the this compound dilutions to the appropriate wells of a 96-well plate.

    • For the positive control (no inhibition), add 2.5 µL of DMSO.

    • For the negative control (no kinase activity), add 2.5 µL of DMSO and no TNIK protein in the subsequent step.

  • Add kinase/substrate mix: Add 22.5 µL of the kinase reaction mix to each well.

  • Initiate the reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for TNIK, if known.

  • Incubate: Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and detect signal:

    • For ADP-Glo™ Assay: Follow the manufacturer's instructions to stop the reaction and measure luminescence.

    • For radioactive assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay to Assess Inhibition of TCF4 Phosphorylation

This protocol describes how to evaluate the effect of this compound on the phosphorylation of endogenous TCF4 in a cellular context.

Materials:

  • Cells expressing TNIK and TCF4 (e.g., colorectal cancer cell lines like HCT116 or DLD-1)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TCF4 (Ser154), anti-total TCF4, anti-TNIK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TCF4 (Ser154) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for total TCF4, TNIK, and the loading control to ensure equal protein loading and to assess the total protein levels.

    • Quantify the band intensities and normalize the phospho-TCF4 signal to the total TCF4 signal.

Troubleshooting

  • No or weak signal in in vitro kinase assay:

    • Ensure the recombinant TNIK is active.

    • Optimize the ATP and substrate concentrations.

    • Increase the incubation time or enzyme concentration.

  • High background in Western blot:

    • Optimize antibody concentrations.

    • Increase the number and duration of washes.

    • Ensure the blocking buffer is effective.

  • Inconsistent results in cell-based assays:

    • Ensure consistent cell density and passage number.

    • Prepare fresh this compound dilutions for each experiment.

    • Carefully control treatment times.

Conclusion

This compound is a potent tool for investigating the role of TNIK in protein phosphorylation and cellular signaling. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments aimed at understanding the complex biology of TNIK and its implications in health and disease. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is highly recommended.

References

Troubleshooting & Optimization

Tnik-IN-6 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tnik-IN-6 in their experiments. This compound is an inhibitor of the Traf2- and Nck-interacting kinase (TNIK), a key regulator of various signaling pathways.[1][2] This guide will help you address potential issues related to off-target effects and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of TNIK, a serine/threonine kinase.[3] TNIK is a crucial component of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes.[4] By inhibiting TNIK's kinase activity, this compound is expected to suppress Wnt-dependent cellular processes.

Q2: I'm observing effects in my experiment that are inconsistent with Wnt signaling inhibition. What could be the cause?

While this compound is designed to be a TNIK inhibitor, unexpected phenotypes could arise from a few possibilities:

  • Involvement of other TNIK-regulated pathways: TNIK is also known to be involved in other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[5] Your observed phenotype might be a result of inhibiting one of these other pathways.

  • Potential off-target effects: Although the 4-phenyl-2-phenylaminopyridine scaffold of this compound is associated with high selectivity for TNIK, off-target activity can never be fully excluded without a comprehensive selectivity screen.[5][6]

  • Cellular context and compensatory mechanisms: The cellular background and the presence of compensatory signaling pathways can influence the outcome of TNIK inhibition.

Q3: What are the potential off-target kinases for this compound?

While a specific kinase selectivity panel for this compound is not publicly available, data from related compounds can provide insights into potential off-targets. NCB-0846, another potent TNIK inhibitor, has been shown to inhibit the following kinases at a concentration of 0.1 µM:

  • FLT3 (FMS-like tyrosine kinase 3)

  • JAK3 (Janus kinase 3)

  • PDGFRα (Platelet-derived growth factor receptor alpha)

  • TRKA (Tropomyosin receptor kinase A)

  • CDK2/CycA2 (Cyclin-dependent kinase 2/cyclin A2)

  • HGK (HPK/GCK-like kinase)[7]

It is advisable to consider these as potential off-targets in your experiments and, if possible, validate your findings with a more selective TNIK inhibitor or using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is indeed TNIK-dependent.

Q4: My this compound is not showing the expected inhibitory effect on Wnt signaling in my cell-based assay. What could be wrong?

There are several factors that could contribute to a lack of efficacy in a cell-based Wnt signaling assay:

  • Compound solubility and stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration in your cell culture medium does not exceed the solubility limit. Repeated freeze-thaw cycles should be avoided.

  • Cell line sensitivity: The sensitivity to TNIK inhibition can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Assay-specific issues: For Wnt reporter assays (e.g., TOP/FOP Flash), transfection efficiency and the responsiveness of the reporter construct can impact the results. Ensure you have proper positive and negative controls.

  • Dominant signaling pathways: In some cancer cell lines, mutations downstream of TNIK in the Wnt pathway may render the cells insensitive to TNIK inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected cell toxicity or morphology changes. Off-target effects on kinases crucial for cell survival or cytoskeletal organization.1. Perform a dose-response curve to determine the non-toxic concentration range.2. Compare the phenotype with that of other, structurally different TNIK inhibitors.3. Use siRNA/shRNA to knockdown TNIK and see if it phenocopies the inhibitor's effect.
No effect on the expression of Wnt target genes (e.g., AXIN2, MYC). 1. Insufficient concentration of this compound.2. Low sensitivity of the cell line.3. Issues with the experimental setup (e.g., qPCR, Western blot).1. Increase the concentration of this compound based on a dose-response curve.2. Choose a cell line known to be sensitive to Wnt pathway inhibition.3. Verify the integrity of your reagents and the performance of your assay with appropriate controls.
Inconsistent results between experiments. 1. Variability in cell passage number.2. Inconsistent compound handling.3. Fluctuation in incubator conditions (CO2, temperature).1. Use cells within a defined passage number range.2. Prepare fresh dilutions of this compound for each experiment.3. Ensure consistent and optimal cell culture conditions.
Effect observed is not rescued by Wnt ligand stimulation. The observed effect may be independent of the canonical Wnt pathway and could be mediated by other TNIK-regulated pathways (e.g., JNK signaling).Investigate the activation status of other potential downstream effectors of TNIK, such as c-Jun.

Quantitative Data on TNIK Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used TNIK inhibitors.

Inhibitor Scaffold TNIK IC50 / Ki Reference
This compound (Compound 9)4-phenyl-2-phenylaminopyridine0.93 µM (IC50)[1][2]
NCB-0846Quinazoline21 nM (IC50)[7]
Compound 34-phenyl-2-phenylaminopyridine6 nM (IC50)[4]
KY-05009Aminothiazole100 nM (Ki)[3]

Experimental Protocols

In Vitro TNIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and provides a method to measure the in vitro kinase activity of TNIK.[8][9]

Materials:

  • Recombinant active TNIK enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • This compound (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase reaction buffer containing the desired concentration of ATP and substrate.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in 1X kinase buffer.

  • Set up the Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of the plate.

    • Add 10 µL of diluted TNIK enzyme to each well, except for the "no enzyme" control wells.

    • Initiate the reaction by adding 10 µL of the 2X ATP/substrate mix to each well.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

TOP/FOP Flash Luciferase Reporter Assay for Wnt Signaling

This cell-based assay measures the activity of the canonical Wnt signaling pathway.[10][11][12][13]

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOP Flash and FOP Flash reporter plasmids

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or purified Wnt3a protein (as a positive control)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with either the TOP Flash or FOP Flash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or the vehicle control.

    • Stimulate the cells with Wnt3a (or vehicle) for an additional 16-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® kit.

    • Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity (from TOP or FOP Flash) to the Renilla luciferase activity for each well.

    • Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity.

Visualizations

Caption: Simplified Wnt/β-catenin signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay cluster_troubleshooting Troubleshooting Logic Kinase_Assay TNIK Kinase Assay Determine_IC50 Determine IC50 of this compound Kinase_Assay->Determine_IC50 Treatment Treat with this compound Determine_IC50->Treatment Inform concentration Cell_Culture Seed Cells Cell_Culture->Treatment Wnt_Stimulation Stimulate with Wnt3a Treatment->Wnt_Stimulation Reporter_Assay TOP/FOP Flash Assay Wnt_Stimulation->Reporter_Assay Downstream_Analysis Analyze Downstream Effects (qPCR, Western Blot) Wnt_Stimulation->Downstream_Analysis Unexpected_Phenotype Unexpected Phenotype? Reporter_Assay->Unexpected_Phenotype If results are unexpected Downstream_Analysis->Unexpected_Phenotype If results are unexpected Check_Off_Target Consider Off-Target Effects (e.g., on FLT3, JAK3) Unexpected_Phenotype->Check_Off_Target Alternative_Inhibitor Use Alternative TNIK Inhibitor Check_Off_Target->Alternative_Inhibitor siRNA_Validation Validate with TNIK siRNA Check_Off_Target->siRNA_Validation

Caption: General experimental workflow for characterizing this compound and troubleshooting unexpected results.

References

Tnik-IN-6 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the TNIK inhibitor, Tnik-IN-6.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in cell culture media?

Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media under standard incubation conditions (e.g., 37°C, 5% CO₂). As the stability can be influenced by the specific components of the media, temperature, and pH, we recommend determining its stability empirically in your experimental system. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.

Parameter Recommendation Source
Solvent DMSO is the recommended solvent for creating a stock solution.General laboratory practice
Stock Concentration Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, which can be toxic to cells. Aim for a final DMSO concentration of <0.5% in your culture medium.[1][1]
Storage of Powder The solid form of the inhibitor can be stored at -20°C for up to 3 years.[2]
Storage of Stock Solution Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Handling When preparing solutions, ensure the powder is at the bottom of the vial. If needed, gently centrifuge the vial. For dissolving, vortexing or ultrasonication may be required. If solubility issues persist, warming the solution to no higher than 50°C can be attempted.[2]

Q3: this compound is precipitating in my cell culture medium. What should I do?

Precipitation of this compound in your cell culture medium can occur if the compound's solubility limit is exceeded. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most common reason for precipitation is a high final concentration of the inhibitor. Try using a lower concentration in your experiments.

  • Optimize Stock Solution Dilution: When diluting your DMSO stock solution into the aqueous cell culture medium, do so by adding the stock solution to the medium while vortexing to ensure rapid and even dispersion. Some protocols suggest a serial dilution in DMSO first, followed by addition to the pre-warmed medium.

  • Check for Media Compatibility: While unlikely to be the primary cause, components in your specific cell culture medium could potentially affect the solubility of this compound.

  • Visual Inspection: After adding this compound to your medium, visually inspect it for any signs of precipitation. If observed, you may need to prepare a fresh dilution at a lower concentration.

Q4: What is the mechanism of action of this compound?

This compound is an inhibitor of the Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[3] Specifically, TNIK is a key component of the TCF4/β-catenin transcriptional complex.[4] By inhibiting TNIK, this compound can block the activation of Wnt target genes, which are often dysregulated in various cancers.[3][4]

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium

This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-MS system

Procedure:

  • Prepare this compound Spiked Medium:

    • Prepare a fresh solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments (e.g., 1 µM, 10 µM).

    • Prepare a "time zero" sample by immediately proceeding to the extraction step (Step 3).

  • Incubation:

    • Place the remaining this compound spiked medium in a sterile container and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium for analysis.

  • Sample Extraction:

    • To precipitate proteins and extract the small molecule, add a cold organic solvent like acetonitrile or methanol to your collected media samples (a common ratio is 3 volumes of solvent to 1 volume of media).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains this compound, to a new tube.

  • HPLC-MS Analysis:

    • Develop an HPLC method to separate this compound from other components in the extracted sample. A C18 column is often a good starting point for small molecules.

    • Use a mass spectrometer to detect and quantify the amount of this compound in each sample. The analysis should be performed in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity.

    • Create a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this plot, you can determine the half-life (t₁/₂) of this compound in your cell culture medium, which is the time it takes for 50% of the compound to degrade.

Visualizations

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Destruction Complex GSK3β/Axin/APC (Destruction Complex) Dishevelled->Destruction Complex inhibition beta_catenin β-catenin Destruction Complex->beta_catenin degradation TCF4 TCF4 beta_catenin->TCF4 translocates to nucleus and binds TNIK TNIK TCF4->TNIK recruits Target Gene Expression Target Gene Expression TNIK->Target Gene Expression activates Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibits

Caption: Wnt/TNIK Signaling Pathway and the inhibitory action of this compound.

G cluster_workflow This compound Stability Workflow Start Start Prepare_Medium Prepare this compound spiked cell culture medium Start->Prepare_Medium Time_Zero Collect 'Time Zero' sample Prepare_Medium->Time_Zero Incubate Incubate at 37°C, 5% CO₂ Prepare_Medium->Incubate Extract Extract this compound with organic solvent Time_Zero->Extract Collect_Samples Collect samples at various time points Incubate->Collect_Samples Collect_Samples->Extract Analyze Analyze by HPLC-MS Extract->Analyze Calculate Calculate half-life Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for determining this compound stability.

References

Interpreting unexpected results with Tnik-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tnik-IN-6, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help you interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the kinase activity of TNIK.[1][2] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the canonical Wnt signaling pathway. By inhibiting TNIK, this compound prevents the phosphorylation of downstream targets, such as T-cell factor 4 (TCF4), which in turn suppresses the transcription of Wnt target genes involved in cell proliferation and survival.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For preparing stock solutions, use newly opened, anhydrous DMSO to ensure maximal solubility. It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is expected to be stable for up to 6 months, and for 1 month when stored at -20°C.[2]

Q3: What is the IC50 of this compound?

A3: The reported half-maximal inhibitory concentration (IC50) of this compound against TNIK is 0.93 μM.[1][2]

Q4: What are the known downstream effects of TNIK inhibition by this compound?

A4: Inhibition of TNIK by this compound is expected to lead to a reduction in the phosphorylation of TCF4. This, in turn, should decrease the expression of Wnt target genes. In cancer cell lines with activated Wnt signaling, this often results in reduced cell viability and proliferation.

Troubleshooting Guide: Interpreting Unexpected Results

Unexpected results are a common occurrence in experimental biology. This guide provides a structured approach to troubleshooting when your results with this compound deviate from the expected outcome.

Issue 1: No or weaker-than-expected effect on cell viability/proliferation.

This is a common issue when working with small molecule inhibitors. The underlying cause can range from experimental setup to the biological context of your system.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Compound Insolubility or Instability - Ensure complete solubilization of this compound in high-quality, anhydrous DMSO before diluting in culture medium.[2] - Visually inspect the media for any precipitation after adding the inhibitor. - Prepare fresh dilutions from a new stock aliquot for each experiment. - Consider the possibility of the compound degrading in aqueous media over the course of a long incubation period.
Incorrect Dosing - Confirm the final concentration of this compound in your assay. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Start with a broad range of concentrations around the reported IC50 (0.93 μM).
Cell Line Insensitivity - Verify that your cell line has an active Wnt signaling pathway. TNIK inhibitors are most effective in Wnt-dependent cancer cells. - Check the expression level of TNIK in your cell line. Cells with low TNIK expression may be less sensitive to its inhibition.[3]
Suboptimal Assay Conditions - Ensure that the cell seeding density is appropriate for the duration of the assay to avoid artifacts from overgrowth or nutrient depletion.[4][5] - Optimize the incubation time with the inhibitor. A longer exposure may be required to observe a phenotypic effect.
Experimental Error - Double-check all calculations and dilutions. - Include appropriate positive and negative controls in your experiment.
Issue 2: Unexpected or off-target effects observed.

Observing a phenotype that is not readily explained by the known function of TNIK can be challenging to interpret. This may be due to off-target effects of the inhibitor or previously uncharacterized roles of TNIK in your specific cellular context.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Off-Target Inhibition - While a specific selectivity profile for this compound is not widely published, other TNIK inhibitors have shown potential off-target activity against closely related kinases like MINK1 and MAP4K4.[3] - To confirm that the observed phenotype is due to TNIK inhibition, consider using a structurally unrelated TNIK inhibitor as a control. - A more definitive approach is to use a genetic method, such as siRNA or CRISPR-Cas9, to knock down or knock out TNIK and see if it phenocopies the effect of this compound.
Uncharacterized TNIK Function - TNIK is known to be involved in pathways beyond Wnt signaling, such as JNK signaling and cytoskeletal regulation. The observed phenotype may be a result of inhibiting one of these other functions. - Review the literature for any newly discovered roles of TNIK that might be relevant to your experimental system.
Cellular Context - The cellular response to TNIK inhibition can be highly context-dependent, varying between different cell types and under different experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for Phospho-TCF4

This protocol provides a general workflow for assessing the phosphorylation status of TCF4, a direct downstream target of TNIK.

1. Cell Lysis and Protein Quantification:

  • Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-TCF4 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • To normalize for protein loading, probe the same membrane for total TCF4 and a housekeeping protein like β-actin or GAPDH.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines a common method for assessing cell viability in response to this compound treatment.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and resume growth overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTS Reagent Addition and Incubation:

  • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[6]

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

4. Absorbance Measurement:

  • Measure the absorbance of each well at 490 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway

TNIK_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin_cyto β-catenin (cytoplasmic) Destruction_Complex->Beta_Catenin_cyto degradation Beta_Catenin_nuc β-catenin (nuclear) Beta_Catenin_cyto->Beta_Catenin_nuc TCF4 TCF4 Beta_Catenin_nuc->TCF4 TNIK TNIK TCF4->TNIK pTCF4 p-TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) pTCF4->Wnt_Target_Genes transcription TNIK->pTCF4 phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibition Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation

Caption: Simplified Wnt/TNIK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Endpoint_Assays Endpoint Assays cluster_Data_Analysis Data Analysis cluster_Interpretation Interpretation Start Seed Cells Treat Treat with this compound Start->Treat Viability Cell Viability Assay (e.g., MTS) Treat->Viability Western Western Blot (p-TCF4, Total TCF4) Treat->Western Analyze_Viability Calculate % Viability Determine IC50 Viability->Analyze_Viability Analyze_Western Quantify Band Intensity Normalize to Control Western->Analyze_Western Interpret Interpret Results Analyze_Viability->Interpret Analyze_Western->Interpret

Caption: General experimental workflow for evaluating the effect of this compound.

References

Optimizing Tnik-IN-6 Dosage for Specific Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tnik-IN-6 dosage for specific cell lines. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the canonical Wnt signaling pathway.[1][2] By inhibiting TNIK, this compound can disrupt the activation of Wnt target genes that are critical for cell proliferation and survival, making it a valuable tool for studying and potentially treating cancers with aberrant Wnt signaling, such as colorectal cancer.[1][2] TNIK is also involved in regulating the JNK and NF-κB signaling pathways.

Q2: How do I select an initial concentration range for this compound in my cell line?

A2: A good starting point is to research published IC50 or EC50 values for this compound or similar TNIK inhibitors in cell lines related to your model system. For this compound, an IC50 of 0.93 μM has been reported, although the specific cell line for this value is not always detailed.[3] For other TNIK inhibitors like NCB-0846, EC50 values in lung squamous cell carcinoma cell lines have been reported to be around 500 nM.[4] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line.

Q3: My cells are dying even at low concentrations of this compound. What could be the cause?

A3: High sensitivity to TNIK inhibition or off-target effects could be the cause. Some cell lines are highly dependent on TNIK signaling for survival.[5] Alternatively, like many kinase inhibitors, this compound may have off-target effects at higher concentrations. For instance, the TNIK inhibitor NCB-0846 has been shown to affect other kinases like MINK1 and MAP4K4.[6] To investigate this, you can:

  • Perform a thorough literature search for known off-target effects of this compound.

  • Use a structurally related but inactive compound as a negative control if available.

  • Knockdown TNIK using siRNA or shRNA and observe if the phenotype mimics the inhibitor's effect. If the inhibitor causes more toxicity than the knockdown, off-target effects are likely.

Q4: I am not observing any significant effect of this compound on my cells. What should I do?

A4: There are several potential reasons for a lack of effect:

  • Low TNIK expression: Your cell line may have low endogenous expression of TNIK, making it less sensitive to inhibition. Verify TNIK expression levels via Western blot or qPCR. Lung squamous cell carcinoma cell lines with high TNIK expression (e.g., LK2, H520, SW900) are more sensitive to TNIK inhibitors than those with low expression (e.g., KNS62, LUDLU1).[6]

  • Drug inactivity: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.

  • Insufficient incubation time: The phenotypic effects of inhibiting a signaling pathway can take time to manifest. Try extending the incubation period.

  • Cell culture conditions: Factors such as serum concentration in the media can sometimes influence the efficacy of small molecule inhibitors.

Data Presentation: Efficacy of TNIK Inhibitors Across Various Cell Lines

The following tables summarize the reported efficacy of various TNIK inhibitors in different cell lines. This data can serve as a reference for selecting starting concentrations and understanding cell line-specific responses.

Table 1: In Vitro Efficacy of this compound and Other TNIK Inhibitors

InhibitorCell Line(s)Assay TypeReported Efficacy (IC50/EC50)Reference(s)
This compound Not SpecifiedBiochemical AssayIC50: 0.93 µM[3]
NCB-0846 LK2, NCI-H520, SW900 (TNIK-high LSCC)Cell ViabilityEC50: ~500 nM[4]
KNS62, LUDLU1 (TNIK-low LSCC)Cell ViabilityLess sensitive than TNIK-high cells[6]
HCT116, DLD-1 (Colorectal Cancer)Colony FormationInhibition at 1-3 µM[5]
INS018-055 LX-2 (Human Hepatic Stellate Cells)COL1 & α-SMA ExpressionIC50: 63 nM & 123 nM, respectively[7]
MRC-5 (Human Lung Fibroblasts)TGF-β-mediated α-SMA ExpressionIC50: 27 nM[7]
KY-05009 RPMI8226 (Multiple Myeloma)Cell ViabilityInhibition observed, synergistic with dovitinib[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM, with a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Remove the overnight culture medium from the cells and add the serially diluted this compound solutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log-transformed inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

TNIK_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_TNIK TNIK Involvement cluster_Other Other Pathways Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC_Axin APC/Axin Complex APC_Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes TNIK TNIK TNIK->TCF_LEF Phosphorylation & Activation JNK_Pathway JNK Pathway TNIK->JNK_Pathway NFkB_Pathway NF-κB Pathway TNIK->NFkB_Pathway Tnik_IN_6 This compound Tnik_IN_6->TNIK

Caption: TNIK's central role in activating the Wnt signaling pathway and its inhibition by this compound.

Dosage_Optimization_Workflow cluster_Workflow Dosage Optimization Workflow cluster_Troubleshooting Troubleshooting Logic Start Start: Select Cell Line Dose_Response Perform Dose-Response Assay (e.g., 10 nM - 100 µM) Start->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50 Validate_Target Validate On-Target Effect (e.g., Western Blot for p-TCF4) Calculate_IC50->Validate_Target High_Toxicity High Toxicity? Calculate_IC50->High_Toxicity No_Effect No Effect? Calculate_IC50->No_Effect Functional_Assay Perform Functional Assays (e.g., Proliferation, Migration) Validate_Target->Functional_Assay Refine_Dose Refine Working Concentration (e.g., 1x, 2x, 5x IC50) Functional_Assay->Refine_Dose End End: Optimal Dose Determined Refine_Dose->End High_Toxicity->Validate_Target Lower_Dose Lower Concentration Range High_Toxicity->Lower_Dose Yes No_Effect->Validate_Target No Check_TNIK Check TNIK Expression No_Effect->Check_TNIK Yes

Caption: A streamlined workflow for determining the optimal dosage of this compound in a specific cell line.

References

Technical Support Center: Controlling for TNIK-IN-6 Toxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cellular toxicity of TNIK-IN-6, a potent inhibitor of the Traf2 and Nck-interacting kinase (TNIK). By understanding the underlying mechanisms and implementing appropriate experimental controls, investigators can achieve reliable and reproducible results while minimizing confounding cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of TNIK, a serine/threonine kinase.[1] TNIK is a crucial component of the Wnt signaling pathway, which is essential for cell proliferation, differentiation, and growth.[2] By inhibiting TNIK, this compound disrupts aberrant Wnt signaling, which is often implicated in the growth of various cancers.[2] The anti-proliferative effects of TNIK inhibition, while desirable in cancer cells, can also lead to toxicity in normal cells, particularly those with a high rate of proliferation. Additionally, TNIK is involved in other cellular processes, and its inhibition can lead to off-target effects and cellular stress.[3][4]

Q2: What are the common signs of this compound induced toxicity in cell culture?

A2: Cellular stress and toxicity induced by kinase inhibitors like this compound can manifest in several ways. Researchers should look for:

  • Morphological Changes: Increased number of floating cells, cell shrinkage, membrane blebbing, and vacuolization.

  • Reduced Cell Viability: A dose-dependent decrease in the number of viable cells, which can be quantified using various cell viability assays.[5]

  • Induction of Apoptosis: Activation of caspase cascades and exposure of phosphatidylserine on the outer cell membrane are hallmarks of programmed cell death.

  • Increased Oxidative Stress: An imbalance in reactive oxygen species (ROS) can lead to cellular damage.[5]

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER can trigger a stress response that may lead to apoptosis.[6]

Q3: What is a recommended starting concentration for this compound in my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Given that the reported IC50 for this compound is 0.93 μM, a good starting point for a dose-response experiment would be to test a range of concentrations around this value. A typical range could be from 0.1 μM to 10 μM. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits TNIK activity without causing excessive cytotoxicity in your specific cell model.

Q4: How can I determine the therapeutic window of this compound for my cell line?

A4: The therapeutic window is the concentration range where the inhibitor is effective (inhibits TNIK) but has minimal toxicity. To determine this, you should measure both the potency (e.g., IC50 for inhibiting Wnt signaling or a downstream marker) and the cytotoxicity (e.g., CC50 from a cell viability assay) in parallel. A favorable therapeutic window is indicated by a CC50 value that is significantly higher than the IC50 value. The ratio of CC50 to IC50 is known as the selectivity index or safety window.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death even at low concentrations of this compound. The cell line is particularly sensitive to TNIK inhibition or off-target effects.1. Perform a detailed dose-response curve: Use a wider range of concentrations, starting from very low (e.g., nanomolar) to pinpoint the toxic threshold. 2. Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to observe the desired biological effect with less toxicity. 3. Use a different TNIK inhibitor: Consider inhibitors with a potentially better toxicity profile, such as NCB-0846 or INS018-055, if available.[7][8] 4. Check for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%).
Inconsistent results between experiments. Cell passage number, confluency, or health may vary.1. Standardize cell culture conditions: Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density: Ensure that cell confluency is similar at the start of each experiment. 3. Monitor cell health: Regularly check for signs of stress or contamination in your cell cultures.
No observable effect of this compound on my cells. The concentration may be too low, or the cell line may be resistant.1. Increase the concentration: Based on your initial dose-response, you may need to use higher concentrations. 2. Confirm TNIK expression: Verify that your cell line expresses TNIK at a sufficient level. 3. Assess downstream pathway inhibition: Measure the effect of this compound on a known downstream target of the Wnt pathway (e.g., β-catenin target genes) to confirm on-target activity.
Observing cellular stress, but not apoptosis. The cells may be undergoing other forms of cell death (e.g., necrosis) or are in a state of sub-lethal stress.1. Use a broader panel of toxicity assays: In addition to apoptosis assays, consider assays for necrosis (e.g., LDH release) and cellular stress (e.g., ROS or ER stress markers).[3] 2. Analyze at different time points: Cellular stress may precede apoptosis. A time-course experiment can provide more insight.

Quantitative Data Summary

Inhibitor IC50 (TNIK) CC50 (Cytotoxicity) Cell Line Notes
This compound 0.93 µMNot Reported-Also known as Compound 9.
NCB-0846 21 nM> 10 µM (in some cell lines)Various cancer cell linesOrally available inhibitor with anti-Wnt signaling activity.[9]
INS018-055 7.8 nM748.08 µMLX-2 (human hepatic stellate cells)Demonstrates a large safety window (CC50/IC50 > 635).[7]
KY-05009 100 nM (Ki)Not ReportedRPMI8226 (Multiple Myeloma)Shown to inhibit IL-6-induced proliferation.[10]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a method to assess the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle-only control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Visualizations

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh APC_Axin_GSK3b Destruction Complex (APC/Axin/GSK3β) Dsh->APC_Axin_GSK3b inhibition beta_catenin β-catenin APC_Axin_GSK3b->beta_catenin degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation TNIK TNIK TNIK->TCF_LEF phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention by this compound.

Toxicity_Workflow cluster_assays Toxicity Assessment start Start: Cell Seeding treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis stress Cellular Stress Markers (e.g., ROS, ER Stress) treatment->stress analysis Data Analysis: Determine IC50 and CC50 viability->analysis apoptosis->analysis stress->analysis decision Toxicity Acceptable? analysis->decision optimize Optimize Conditions: - Adjust Concentration - Reduce Incubation Time decision->optimize No proceed Proceed with Experiment decision->proceed Yes optimize->treatment

Caption: Experimental workflow for assessing and controlling this compound toxicity.

Troubleshooting_Logic start High Cell Toxicity Observed q1 Is this the first experiment with this cell line? start->q1 a1_yes Perform Dose-Response and Time-Course q1->a1_yes Yes q2 Is toxicity observed even at low concentrations (< IC50)? q1->q2 No a1_yes->q2 a2_yes Reduce Incubation Time OR Consider alternative inhibitor q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a3_yes Standardize Cell Culture: - Passage Number - Confluency q3->a3_yes Yes a3_no Optimize Concentration Based on Therapeutic Window q3->a3_no No

Caption: A logical troubleshooting guide for addressing high this compound toxicity.

References

Navigating Tnik-IN-6: A Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for Tnik-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this novel TNIK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key step in activating Wnt target gene transcription. By inhibiting TNIK, this compound effectively blocks this signaling cascade, which is often dysregulated in various cancers and other diseases.

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.93 μM against TNIK in biochemical assays.[1] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions.

Q3: How should I store and handle my this compound compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For creating stock solutions, dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to inconsistent results.

Q4: Are there known off-target effects for this compound?

A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to note that many kinase inhibitors can exhibit activity against other structurally related kinases. For example, the well-characterized TNIK inhibitor NCB-0846 has been shown to inhibit other kinases such as MINK1 and MAP4K4.[2] Researchers should consider performing kinome-wide profiling to assess the selectivity of this compound in their experimental system if off-target effects are a concern.

Troubleshooting Guide: Inconsistent Results in Replicate Experiments

Inconsistent results with this compound can arise from a variety of factors, ranging from reagent handling to subtle variations in experimental procedures. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: High Variability in In Vitro Kinase Assay Results

Potential Cause Troubleshooting Steps
Inconsistent Enzyme Activity - Ensure the recombinant TNIK enzyme is from a reputable source and has been stored correctly. - Avoid repeated freeze-thaw cycles of the enzyme. - Perform a titration of the enzyme to determine the optimal concentration for your assay.
Variable ATP Concentration - Use a consistent and well-documented ATP concentration in all assays. The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. - Consider using an ATP concentration close to the Michaelis constant (Km) of TNIK for ATP for more physiologically relevant results.
Sub-optimal Buffer Conditions - Verify the composition and pH of the kinase assay buffer. Ensure all components, such as MgCl2 and DTT, are at their optimal concentrations.
Assay Detection Method - Be aware of the limitations of your chosen assay format (e.g., luminescence-based vs. radiometric). For instance, luminescence-based assays can sometimes be prone to interference from colored or fluorescent compounds.

Issue 2: Discrepancies in Cell-Based Assay Results (e.g., IC50 values)

Potential Cause Troubleshooting Steps
Cell Line Heterogeneity - Ensure you are using a consistent passage number for your cell line, as prolonged culturing can lead to genetic drift and altered drug responses. - Regularly perform cell line authentication to confirm the identity of your cells.
Variations in Cell Confluence - Cell density at the time of treatment can significantly impact drug sensitivity. Standardize your seeding density to ensure a consistent level of confluence (e.g., 50-70%) at the start of each experiment. High confluence can lead to contact inhibition of growth and altered signaling, potentially affecting the inhibitor's efficacy.
Inconsistent Serum Concentration - The concentration of fetal bovine serum (FBS) or other sera can affect the bioavailability of the inhibitor due to protein binding. Use a consistent and documented serum concentration in your culture medium.
Compound Solubility and Stability - Ensure this compound is fully dissolved in your stock solution. Poor solubility can lead to inaccurate concentrations. - Prepare fresh dilutions of the inhibitor from your stock for each experiment to avoid degradation.
Pipetting and Dilution Errors - Use calibrated pipettes and perform serial dilutions carefully to ensure accurate inhibitor concentrations.

Below is a troubleshooting workflow to help systematically address inconsistent results.

G cluster_reagent Reagent Checks cluster_protocol Protocol Review cluster_cell Cell Culture Checks start Inconsistent Results in Replicates reagent_check Reagent Integrity Check start->reagent_check Step 1 protocol_review Experimental Protocol Review reagent_check->protocol_review If reagents are OK tnik_stability This compound Aliquoting & Storage reagent_check->tnik_stability enzyme_activity Enzyme Activity & Handling reagent_check->enzyme_activity solvent_quality DMSO Quality (Anhydrous) reagent_check->solvent_quality cell_culture_check Cell Culture Conditions protocol_review->cell_culture_check If protocol is consistent pipetting Pipetting & Dilution Accuracy protocol_review->pipetting incubation_times Consistent Incubation Times protocol_review->incubation_times atp_conc Stable ATP Concentration (Kinase Assay) protocol_review->atp_conc data_analysis Data Analysis Review cell_culture_check->data_analysis If cell conditions are stable confluence Standardized Cell Confluence cell_culture_check->confluence passage_number Consistent Passage Number cell_culture_check->passage_number serum_conc Stable Serum Concentration cell_culture_check->serum_conc consistent_results Consistent Results Achieved data_analysis->consistent_results If analysis is correct

Troubleshooting workflow for inconsistent this compound results.

Data Presentation

The following table summarizes the reported IC50 values for this compound and other notable TNIK inhibitors. This data can serve as a reference for expected potency.

InhibitorIC50 (nM)TargetAssay TypeReference Cell Line(s)
This compound 930TNIKBiochemicalNot specified
NCB-0846 21TNIKBiochemicalHCT116, DLD-1
INS018-055 7.8TNIKBiochemicalLX-2
KY-05009 100 (Ki)TNIKBiochemicalNot specified

Note: IC50 values can vary significantly based on the assay conditions and cell line used.

Experimental Protocols

Protocol 1: In Vitro TNIK Kinase Assay (Luminescence-based)

This protocol is adapted for a typical ADP-Glo™ kinase assay format.

Materials:

  • Recombinant human TNIK enzyme

  • This compound (or other inhibitors)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer. A final DMSO concentration of ≤1% is recommended.

  • Enzyme and Substrate Preparation: Dilute the TNIK enzyme and substrate (MBP) to their optimal working concentrations in kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells.

    • Add 10 µL of the diluted TNIK enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

The experimental workflow for this assay is depicted below.

G reagents Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) reaction_setup Set up Kinase Reaction in 96-well plate reagents->reaction_setup incubation Incubate at 30°C (60 min) reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detection read_plate Read Luminescence detection->read_plate

Workflow for an in vitro TNIK kinase assay.
Protocol 2: Cell Viability/Proliferation Assay (MTT-based)

This protocol outlines a standard MTT assay to assess the effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116, SW480)

  • Complete cell culture medium (with serum)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for TNIK inhibitors like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF4 TCF4 Beta_Catenin_Nuc->TCF4 Wnt_Target_Genes Wnt Target Gene Transcription TCF4->Wnt_Target_Genes Activates TNIK TNIK TNIK->TCF4 Phosphorylates (Activates) Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibits

Canonical Wnt signaling pathway and TNIK inhibition.

References

Minimizing variability in Tnik-IN-6 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tnik-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with the TNIK inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Traf2 and Nck-interacting kinase (TNIK).[1] Its primary mechanism of action is the inhibition of the kinase activity of TNIK, which plays a crucial role in various cellular processes, including the Wnt signaling pathway. This compound has an IC50 of 0.93 μM for TNIK.[1]

Q2: What is the role of TNIK in the Wnt signaling pathway?

TNIK is an essential activator of the Wnt signaling pathway.[2] It interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway. This phosphorylation is critical for the activation of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.[2][3] By inhibiting TNIK, this compound can effectively block the downstream effects of aberrant Wnt signaling.[3]

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 1 year) and at 4°C for short-term use (over a week). It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. To aid dissolution, you can gently warm the solution to 37°C and use sonication.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Concentration Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Compound Degradation Ensure proper storage and handling of this compound. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment.
Low Cell Permeability While many small molecule inhibitors have good cell permeability, this can be a factor. Consider using a cell line with known good permeability or perform a cell permeability assay to confirm uptake.
Cell Line Resistance The sensitivity to TNIK inhibition can vary between cell lines. Confirm that your cell line expresses TNIK and that the Wnt pathway is active. You can assess TNIK expression by Western blot or qPCR.
Assay Conditions Optimize your assay conditions, including incubation time, cell density, and serum concentration in the media.
Issue 2: High Variability Between Replicates or Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Health Ensure that cells are healthy and in the logarithmic growth phase. Use cells with a consistent passage number across experiments.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
Batch-to-Batch Variability If you suspect variability between different lots of this compound, it is advisable to test a new lot against a previously validated lot in a side-by-side experiment.
Edge Effects in Plates To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with media without cells.
Issue 3: Potential Off-Target Effects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibitor Specificity While this compound is a TNIK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. The related TNIK inhibitor NCB-0846 has shown some off-target activity against kinases like MINK1 and MAP4K4.[4]
Confirming On-Target Effect To confirm that the observed phenotype is due to TNIK inhibition, consider using a rescue experiment with a this compound-resistant TNIK mutant or using a structurally different TNIK inhibitor to see if it phenocopies the results.
Assessing Off-Target Effects If you suspect off-target effects, you can perform a kinase panel screen to assess the selectivity of this compound against a broad range of kinases.

Data Presentation

Table 1: this compound Properties and Recommended Concentrations

PropertyValueReference
Target Traf2 and Nck-interacting kinase (TNIK)[1]
IC50 0.93 μM[1]
Molecular Weight 319.13 g/mol
Formula C13H8BrFN4
Solubility (DMSO) 20.90 mM (6.67 mg/mL)
Recommended Starting Concentration (Cell-based assays) 1-10 μMGeneral recommendation
Storage -80°C (long-term), 4°C (short-term)

Experimental Protocols

Protocol 1: General Cell-Based Assay for this compound Activity
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a dose-response curve (e.g., from 0.1 to 20 μM). Include a DMSO-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout: Perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) according to the manufacturer's instructions to determine the effect of this compound on cell proliferation.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Protocol 2: Western Blot Analysis of TNIK Signaling
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your target protein (e.g., phospho-TCF4, total TCF4, β-catenin, or TNIK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Visualizations

Tnik_Signaling_Pathway cluster_0 Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex TCF4 TCF4 Beta_Catenin->TCF4 Translocates to nucleus and binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates (Activates) Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibits

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Troubleshooting_Workflow Start Inconsistent/No Effect with this compound Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Storage Check Compound Storage & Handling Start->Check_Storage Check_Cell_Line Verify Cell Line (TNIK expression, Wnt activity) Start->Check_Cell_Line Optimize_Assay Optimize Assay Conditions Start->Optimize_Assay Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Assess_Off_Target Consider Off-Target Effects Dose_Response->Assess_Off_Target Fresh_Dilutions Use Fresh Dilutions Check_Storage->Fresh_Dilutions Fresh_Dilutions->Assess_Off_Target Check_Cell_Line->Assess_Off_Target Optimize_Assay->Assess_Off_Target Resolution Resolution Assess_Off_Target->Resolution

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Tnik-IN-6 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Tnik-IN-6, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations may vary slightly between suppliers, but general guidelines are summarized in the table below.

Q2: How should I prepare and store this compound solutions?

A2: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.[1] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Working solutions should be freshly prepared from the stock solution before each experiment.

Q3: What is the known stability of this compound in powder form and in solution?

A3: The stability of this compound depends on its form (powder or in solvent) and the storage temperature. The following table summarizes the typical shelf life under different conditions.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar structures, such as those containing a 2-aminopyridine core, can be susceptible to hydrolysis and oxidation.[2][3] Forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) can help identify potential degradation products and pathways.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Powder-20°CUp to 3 years[4]
In Solvent-80°CUp to 6 months[4]
-20°CUp to 1 month[4]
4°C (for frequent use)Up to 1 week[5]

Table 2: this compound Solubility

SolventSolubilityCitations
DMSO6.67 mg/mL (20.90 mM)[1]

Note: For optimal solubility in DMSO, ultrasonic agitation and adjusting the pH to 3 with 1 M HCl may be necessary. It is also recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Q5: I am not observing the expected inhibitory effect on the TNIK signaling pathway. What could be the problem?

A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Improper Storage or Handling: Verify that this compound has been stored correctly according to the recommendations in Table 1. Repeated freeze-thaw cycles or exposure to light could have degraded the compound.

  • Incorrect Concentration: Ensure that the final concentration of this compound in your assay is sufficient to inhibit TNIK. The reported IC50 is 0.93 μM, but the optimal concentration may vary depending on the cell line and experimental conditions.[6]

  • Cell Line Specificity: The cellular context can influence the effectiveness of Wnt pathway inhibitors.[7] Confirm that the cell line you are using has an active Wnt pathway that is dependent on TNIK signaling.

  • Off-Target Effects: While this compound is a potent TNIK inhibitor, the possibility of off-target effects should be considered, which could complicate the interpretation of results. For instance, another TNIK inhibitor, NCB-0846, has been noted to have potential off-target effects on closely related kinases like MINK1 and MAP4K4.[8]

  • Experimental Setup: Review your experimental protocol to ensure that incubation times and other parameters are appropriate for observing the desired effect.

Q6: I am observing unexpected or inconsistent results in my cell-based assays. What should I check?

A6: Inconsistent results can be frustrating. Here are some potential causes and solutions:

  • Compound Precipitation: this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your culture wells for any signs of precipitation. If observed, consider using a lower concentration or a different formulation.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to account for any solvent-induced effects.

  • Cell Viability: High concentrations of this compound or prolonged exposure may lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general toxicity.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound under various conditions.

Objective: To determine the purity and identify potential degradation products of this compound over time.

Materials:

  • This compound (powder and stock solution in DMSO)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Temperature-controlled chambers/incubators

  • Light source for photostability testing

Methodology:

  • Preparation of Standards: Prepare a standard solution of this compound of known concentration in a suitable solvent.

  • Sample Preparation:

    • Long-term and Accelerated Stability: Store aliquots of this compound powder and stock solution at the recommended and elevated temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

    • Forced Degradation: Expose this compound solutions to stress conditions:

      • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

      • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

      • Oxidative Degradation: 3% H2O2 at room temperature.

      • Photostability: Expose to a light source (e.g., UV lamp) for a defined period.

      • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months for long-term stability; 0, 1, 2, 4 weeks for accelerated and forced degradation), analyze the samples by HPLC.

    • Develop a suitable HPLC method (isocratic or gradient) to separate this compound from its potential degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for small molecules.

    • Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of this compound and any new peaks that appear in the chromatograms.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed over time.

Mandatory Visualizations

TNIK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylates (Activation) Tnik_IN_6 This compound Tnik_IN_6->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: this compound Sample prepare_samples Prepare Powder and Stock Solutions start->prepare_samples stress_conditions Expose to Stress Conditions (Temp, Light, pH, Oxidant) prepare_samples->stress_conditions storage_conditions Store at Recommended and Accelerated Conditions prepare_samples->storage_conditions time_points Collect Samples at Defined Time Points stress_conditions->time_points storage_conditions->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Quantify Parent Compound and Degradation Products hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Guide start Issue: No/Low Inhibitory Effect check_storage Verify Storage and Handling start->check_storage check_concentration Confirm Concentration (IC50 ~0.93 μM) start->check_concentration check_cell_line Assess Cell Line Dependency on TNIK/Wnt start->check_cell_line check_protocol Review Experimental Protocol start->check_protocol consider_off_target Consider Potential Off-Target Effects check_protocol->consider_off_target

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Tnik-IN-6 Versus a Landscape of Emerging TNIK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Traf2- and NCK-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrotic diseases due to its critical role in cellular signaling, particularly the Wnt pathway.[1][2][3] This has spurred the development of various small molecule inhibitors aimed at modulating its activity. This guide provides a detailed comparison of Tnik-IN-6 against other notable TNIK inhibitors, supported by available experimental data, methodologies, and visual pathway representations to aid researchers and drug development professionals.

Introduction to TNIK

TNIK is a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[4] It is a key player in diverse cellular processes, including cytoskeletal organization, gene transcription, and signal transduction.[2] A primary function of TNIK is its role as an essential activator of Wnt target genes.[4] It achieves this by interacting with β-catenin and TCF4, and subsequently phosphorylating TCF4, which leads to the transcriptional activation of Wnt target genes crucial for cell proliferation.[2][4] Dysregulation of the Wnt pathway is a hallmark of various cancers, including colorectal cancer, making TNIK a compelling target for therapeutic intervention.[1][4]

Overview of this compound

This compound (also referred to as Compound 9) is a 4-phenyl-2-phenylaminopyridine-based inhibitor of TNIK.[5][6] It has been identified as a tool compound for studying the biological functions of TNIK.

Comparative Analysis of TNIK Inhibitors

Several TNIK inhibitors have been developed, each with distinct chemical scaffolds, potencies, and mechanisms of action. The following table summarizes the key quantitative data for this compound and other prominent inhibitors.

InhibitorChemical ClassTNIK IC50 / KᵢMechanism of Action / Binding ModeKey Therapeutic AreaClinical Status
This compound (Compound 9) Phenylaminopyridine0.93 µM (IC50)[5][6][7]Binds to the closed, active conformation of the TNIK kinase domain.[8]Research Tool, Neurological/Psychiatric Disorders[5][6]Preclinical
NCB-0846 Quinazoline21 nM (IC50 in HCT116 cells)Stabilizes the open, inactive conformation of the TNIK kinase domain; inhibits Wnt signaling.[8]Colorectal Cancer[8]Preclinical
Rentosertib (INS018_055) Bis-imidazolecarboxamideNot specified, but potentAI-generated novel structure; targets fibrosis.[9][10][11]Idiopathic Pulmonary Fibrosis (IPF), other fibrotic diseases[9][10]Phase II Clinical Trials[10][12]
KY-05009 Aminothiazole100 nM (Kᵢ)[13]High affinity for the ATP binding site; inhibits TCF4 interaction with TNIK/β-catenin.[13]Lung Adenocarcinoma, Multiple Myeloma[13][14]Preclinical

Signaling Pathways and Inhibitor Action

The diagrams below, generated using the DOT language, illustrate the TNIK signaling pathway and the conceptual binding modes of different inhibitors.

TNIK_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl APC_complex APC/Axin/GSK3β Destruction Complex Dvl->APC_complex inhibition beta_catenin β-catenin APC_complex->beta_catenin degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_genes activation TNIK TNIK TNIK->TCF4 phosphorylation (Ser154)

Caption: The canonical Wnt signaling pathway, highlighting TNIK's role in phosphorylating TCF4 for gene activation.

Inhibitor_Binding_Modes cluster_tnik TNIK Kinase Domain Active_State Active Conformation (Closed) Inactive_State Inactive Conformation (Open) Tnik_IN_6 This compound (Phenylaminopyridine) Tnik_IN_6->Active_State Binds to & Stabilizes NCB_0846 NCB-0846 NCB_0846->Inactive_State Binds to & Stabilizes

Caption: Differential binding modes of TNIK inhibitors, stabilizing either the active or inactive kinase conformation.

Experimental Protocols

The characterization of TNIK inhibitors like this compound involves a series of standardized assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of TNIK by 50%.

Methodology:

  • Reagents: Recombinant human TNIK enzyme, a suitable kinase substrate (e.g., a generic peptide or TCF4-derived peptide), and ATP.

  • Procedure:

    • The inhibitor is serially diluted to create a range of concentrations.

    • Recombinant TNIK is incubated with the various inhibitor concentrations in a reaction buffer.

    • The kinase reaction is initiated by adding the substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done via scintillation counting for radiolabeled ATP or by luminescence/fluorescence-based methods (e.g., ADP-Glo™, LanthaScreen™).

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Wnt/β-catenin Reporter Assay

Objective: To assess the functional impact of the inhibitor on TNIK-mediated Wnt signaling in a cellular context.

Methodology:

  • Cell Line: A cell line responsive to Wnt signaling, such as HEK293T or a colorectal cancer cell line (e.g., HCT116), is used.

  • Reporter System: Cells are transfected with a reporter plasmid containing TCF/LEF transcriptional response elements upstream of a luciferase or β-galactosidase gene.

  • Procedure:

    • Transfected cells are seeded in multi-well plates.

    • Cells are treated with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor) to activate the pathway.

    • Concurrently, cells are treated with various concentrations of the TNIK inhibitor.

    • After an incubation period (e.g., 24-48 hours), cells are lysed.

    • The reporter gene activity (e.g., luciferase luminescence) is measured using a plate reader.

    • Inhibition of the Wnt signal is quantified and dose-response curves are generated.

Cellular Proliferation/Viability Assay

Objective: To determine the effect of the inhibitor on the growth and survival of cancer cells, particularly those dependent on Wnt signaling.

Methodology:

  • Cell Lines: Wnt-dependent cancer cell lines (e.g., colorectal, lung) are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are treated with a serial dilution of the TNIK inhibitor for a period of 48-72 hours.

    • Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo®).

    • The absorbance or luminescence is read on a plate reader, which correlates with the number of viable cells.

    • The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

Experimental Workflow

The general workflow for discovering and validating a TNIK inhibitor is depicted below.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Hit_ID->Kinase_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Kinase_Assay->Lead_Opt Cell_Assay Cell-Based Assays (Wnt Reporter, Proliferation) Lead_Opt->Cell_Assay Selectivity Kinome Selectivity Profiling Cell_Assay->Selectivity In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Selectivity->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: A typical workflow for the discovery and development of a TNIK inhibitor, from initial screening to clinical trials.

Conclusion

References

A Head-to-Head Comparison of Tnik-IN-6 and NCB-0846 in Wnt Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key TNIK Inhibitors

The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and fate, is frequently dysregulated in various cancers, particularly colorectal cancer. This has made it a prime target for therapeutic intervention. Among the promising targets within this pathway is the Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase essential for the activation of Wnt target genes. This guide provides a detailed, data-driven comparison of two prominent TNIK inhibitors, Tnik-IN-6 and NCB-0846, to aid researchers in selecting the appropriate tool for their Wnt signaling studies.

Executive Summary

Both this compound and NCB-0846 are potent inhibitors of TNIK kinase activity. However, publicly available data reveals significant differences in their potency, selectivity, and the extent of their characterization. NCB-0846 emerges as a more extensively studied compound with substantially higher potency and a well-documented impact on Wnt signaling and cancer cell biology. In contrast, while this compound is a useful tool compound, there is a comparative lack of comprehensive public data on its broader kinase selectivity and cellular effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and NCB-0846 based on available literature.

Table 1: In Vitro Potency Against TNIK

CompoundIC50 (TNIK)
This compound0.93 µM[1]
NCB-084621 nM[2]

Table 2: Kinase Selectivity Profile of NCB-0846

KinasePercent Inhibition at 100 nM
FLT3>80%[2]
JAK3>80%[2]
PDGFRα>80%[2]
TrkA>80%[2]
Cdk2/CycA2>80%[2]
HGK>80%[2]

Table 3: Cellular Activity of NCB-0846 in Colorectal Cancer Cell Lines

Cell LineAssayEffect
HCT116Growth AssayInhibition of cell growth[3]
HCT116Colony FormationInhibition of colony formation in soft agar[4]
HCT116, DLD-1TCF/LEF Reporter AssayInhibition of TCF/LEF transcriptional activity[2]
HCT116Gene ExpressionReduction in Wnt target genes (AXIN2, MYC)[5]
HCT116Cancer Stem Cell MarkersDownregulation of CD44, CD133, ALDH1[2]

Note: Comprehensive cellular activity data for this compound in the context of Wnt signaling and cancer is not as extensively documented in the public domain.

Mechanism of Action and Signaling Pathway Intervention

Both this compound and NCB-0846 target the ATP-binding site of TNIK, thereby inhibiting its kinase activity. TNIK plays a crucial role in the canonical Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor. This phosphorylation is essential for the recruitment of β-catenin and the subsequent activation of Wnt target gene transcription. By inhibiting TNIK, both compounds effectively block this downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin_cyt β-catenin beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc Translocation Destruction_Complex->beta_catenin_cyt Phosphorylates for Degradation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates Tnik_IN_6 This compound Tnik_IN_6->TNIK NCB_0846 NCB-0846 NCB_0846->TNIK G cluster_workflow Comparative Experimental Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Optional) start Start: Obtain This compound & NCB-0846 kinase_assay TNIK Kinase Inhibition Assay (Determine IC50) start->kinase_assay selectivity_assay Kinase Selectivity Profiling kinase_assay->selectivity_assay reporter_assay TCF/LEF Reporter Assay (Wnt Pathway Activity) selectivity_assay->reporter_assay viability_assay Cell Viability Assay (e.g., MTT on CRC lines) reporter_assay->viability_assay target_gene_assay Wnt Target Gene Expression Analysis (qPCR/Western Blot) viability_assay->target_gene_assay xenograft_model Colorectal Cancer Xenograft Model (Tumor Growth Inhibition) target_gene_assay->xenograft_model data_analysis Data Analysis & Comparative Assessment xenograft_model->data_analysis conclusion Conclusion: Select Optimal Inhibitor for Research Goals data_analysis->conclusion

References

Tnik-IN-6: A Comparative Analysis of Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the kinase inhibitor Tnik-IN-6 with other known inhibitors of Traf2- and Nck-interacting kinase (TNIK), a critical regulator in the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's specificity, supported by available experimental data and methodologies.

Introduction to this compound

This compound is a potent inhibitor of TNIK, a serine/threonine kinase implicated in various cellular processes, including cell proliferation, cytoskeletal organization, and signal transduction.[1][2] As a key component of the Wnt signaling pathway, TNIK represents a promising therapeutic target for various diseases, including colorectal cancer and idiopathic pulmonary fibrosis.[3][4][5] this compound, also identified as compound 9, belongs to a series of 4-phenyl-2-phenylaminopyridine based inhibitors.[6][7]

Comparative Kinase Specificity

The therapeutic efficacy and safety of a kinase inhibitor are largely determined by its specificity. An ideal inhibitor will potently target the intended kinase with minimal off-target effects. The following tables summarize the available quantitative data on the specificity of this compound and other notable TNIK inhibitors.

While a comprehensive kinase panel screening for this compound is not publicly available, a closely related analog from the same chemical series, compound 3, has been shown to be highly selective for TNIK and MAP4K4, a kinase that shares 90% sequence identity with TNIK in its kinase domain.[6] This suggests a potentially high degree of selectivity for this compound.

InhibitorTarget KinaseIC50 / KiNotes
This compound (Compound 9) TNIKIC50: 0.93 μM[1][2] / 8 nM[7][8]A related analog is highly selective for TNIK and MAP4K4.[6]
NCB-0846 TNIKIC50: 21 nM[9][10]Orally active Wnt inhibitor.[9][10]
KY-05009 TNIKKi: 100 nM[11][12]ATP-competitive inhibitor.[11][12]
Mebendazole TNIKKd: ~1.0 μMAn approved anti-parasitic drug repurposed as a TNIK inhibitor.

Table 1: Potency of Various Inhibitors Against TNIK. This table highlights the inhibitory concentration of this compound and its counterparts against their primary target, TNIK.

InhibitorOff-Target Kinases with >80% Inhibition at 100 nM
NCB-0846 FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, HGK[3][9][10][13]
KY-05009 MLK1 (IC50: 18 nM)[14][15]
Mebendazole ABL1, MAPK1/ERK2, MAPK14 (p38α) (IC50: 104 nM)

Table 2: Off-Target Effects of Comparative Kinase Inhibitors. This table outlines the known off-target kinases for several TNIK inhibitors, providing a glimpse into their broader selectivity profiles. Data for this compound is not currently available in a similar format.

Signaling Pathway Context

TNIK is a central node in the canonical Wnt signaling pathway. In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors, and recruits co-activators, including TNIK. TNIK then phosphorylates TCF4, leading to the transcription of Wnt target genes that drive cell proliferation.

G cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex inhibits beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TNIK TNIK TCF_LEF->TNIK recruits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription TNIK->TCF_LEF P Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibits G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents 1. Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (this compound) - Assay Buffer Incubation 2. Mix kinase, substrate, and test compound in assay buffer. Reagents->Incubation Initiation 3. Initiate reaction by adding ATP. Incubation->Initiation Incubation_2 4. Incubate at a controlled temperature. Initiation->Incubation_2 Termination 5. Stop the reaction. Incubation_2->Termination Measurement 6. Measure substrate phosphorylation. Termination->Measurement Analysis 7. Calculate % inhibition and IC50 value. Measurement->Analysis

References

Validating TNIK Inhibitor Efficacy: A Comparative Guide to Tnik-IN-6 and TNIK siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the effects of the Traf2- and NCK-interacting kinase (TNIK) inhibitor, Tnik-IN-6, by contrasting its performance with the well-established method of TNIK gene silencing using small interfering RNA (siRNA).

The data presented here is synthesized from studies on well-characterized TNIK inhibitors, such as NCB-0846, which serve as a proxy for this compound, to illustrate the validation process. Direct comparative experimental data for this compound and TNIK siRNA was not publicly available at the time of this guide's creation. The primary principle of this validation strategy is to demonstrate that the phenotypic and molecular effects of the chemical inhibitor are congruent with the effects observed upon the specific genetic knockdown of the target protein.

Data Presentation: Phenotypic and Molecular Effects

The following tables summarize the expected comparative outcomes of treating cancer cell lines with a TNIK inhibitor versus TNIK siRNA-mediated knockdown. These outcomes are based on published studies investigating the role of TNIK in cancer biology.

Table 1: Comparison of Phenotypic Effects

Phenotypic EndpointTNIK Inhibitor (e.g., NCB-0846)TNIK siRNA KnockdownExpected Concordance
Cell Proliferation/Viability Dose-dependent reduction in cell viability.[1]Significant inhibition of cell proliferation and growth.[2]High
Colony Formation Significant reduction in the ability of cells to form colonies.[1]Substantial decrease in clonogenic growth.[1]High
Apoptosis Induction of apoptosis, often measured by increased cleaved PARP or Annexin V staining.[3]Triggering of intrinsic apoptosis pathways.High
Cell Migration Inhibition of cell movement in wound healing or transwell assays.Suppression of cell motility.[2]High
Cytoskeletal Organization Potential alterations in F-actin and microtubule organization.[2]Disruption of normal cytoskeletal structure.[2]High

Table 2: Comparison of Molecular Effects

Molecular EndpointTNIK Inhibitor (e.g., NCB-0846)TNIK siRNA KnockdownExpected Concordance
Wnt Signaling Pathway Inhibition of TCF/LEF reporter activity; decreased expression of Wnt target genes (e.g., c-MYC, Cyclin D1).Reduction in TCF/LEF transcriptional activity and downstream target gene expression.[4]High
JNK Signaling Pathway Blockade of TNFα-induced JNK activation.Dampened AP1 luciferase activity and reduced JNK activation.High
Focal Adhesion Kinase (FAK) Activation Reduction in FAK phosphorylation.[1]Decreased activation of FAK.[1]High
Interferon Signaling Downregulation of interferon-related gene expression.Inhibition of the interferon pathway and reduced expression of STAT1 and STAT2.[5][6]High

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for key experiments cited in this guide.

siRNA-Mediated Knockdown of TNIK
  • Cell Culture: Human cancer cell lines (e.g., lung squamous cell carcinoma, colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with TNIK-specific siRNAs or a non-targeting scramble control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Transfected cells are incubated for 48-72 hours to allow for TNIK protein depletion.

  • Validation of Knockdown: The efficiency of TNIK knockdown is confirmed by Western blotting and/or quantitative real-time PCR (qRT-PCR) using TNIK-specific antibodies and primers, respectively.[2]

TNIK Inhibitor Treatment
  • Cell Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: this compound (or a proxy like NCB-0846) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired final concentrations in culture media.

  • Treatment: The culture medium is replaced with a medium containing the TNIK inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the inhibitor for a specified period (e.g., 24, 48, or 72 hours) before downstream analysis.

Western Blot Analysis
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TNIK and other proteins of interest (e.g., p-FAK, β-catenin, GAPDH as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTS Assay)
  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the TNIK inhibitor or transfected with siRNA as described above.

  • MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in the culture.[1]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway involving TNIK and the experimental workflow for validating a TNIK inhibitor.

TNIK_Signaling_Pathway cluster_destruction In the absence of Wnt Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin Dvl->Axin Beta_Catenin β-catenin Axin->Beta_Catenin Phosphorylation & Degradation APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin CK1 CK1α CK1->Beta_Catenin Destruction_Complex Destruction Complex TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Wnt Target Genes (c-MYC, Cyclin D1) TCF_LEF->Target_Genes TNIK TNIK TNIK->TCF_LEF Co-activation

Caption: The Wnt/β-catenin signaling pathway, where TNIK acts as a key co-activator of TCF/LEF transcription factors.

Experimental_Workflow Start Start: Validate TNIK Inhibitor Culture_Cells Culture Cancer Cell Line Start->Culture_Cells Treatment_Group Treatment Groups Culture_Cells->Treatment_Group TNIK_Inhibitor Treat with this compound Treatment_Group->TNIK_Inhibitor TNIK_siRNA Transfect with TNIK siRNA Treatment_Group->TNIK_siRNA Controls Vehicle & Scramble siRNA Controls Treatment_Group->Controls Phenotypic_Assays Phenotypic Assays (Viability, Apoptosis, Migration) TNIK_Inhibitor->Phenotypic_Assays Molecular_Assays Molecular Assays (Western Blot, qRT-PCR) TNIK_Inhibitor->Molecular_Assays TNIK_siRNA->Phenotypic_Assays TNIK_siRNA->Molecular_Assays Controls->Phenotypic_Assays Controls->Molecular_Assays Data_Analysis Data Analysis & Comparison Phenotypic_Assays->Data_Analysis Molecular_Assays->Data_Analysis Conclusion Conclusion: On-Target Effect Validation Data_Analysis->Conclusion

Caption: Experimental workflow for the comparative validation of a TNIK inhibitor with TNIK siRNA knockdown.

References

A Comparative Guide to TNIK Inhibitors: Tnik-IN-6 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the half-maximal inhibitory concentration (IC50) values of Tnik-IN-6 and other prominent inhibitors of the Traf2- and Nck-interacting kinase (TNIK). The provided data, supported by experimental methodologies, aims to facilitate informed decisions in the selection of compounds for further investigation.

TNIK has emerged as a significant therapeutic target in various diseases, including cancer and fibrosis, primarily due to its crucial role in cellular signaling pathways like the Wnt/β-catenin pathway.[1] The development of potent and selective TNIK inhibitors is an active area of research. This guide focuses on the comparative efficacy of several such small-molecule inhibitors, with a central focus on their IC50 values, a key measure of inhibitor potency.

Comparative Analysis of IC50 Values

The following table summarizes the in vitro IC50 values of this compound and other noteworthy TNIK inhibitors. A lower IC50 value is indicative of greater potency.

InhibitorIC50 Value (nM)Additional Information
KY-050099[2][3][4]ATP-competitive inhibitor[3][5]
TNIK-IN-86[6]Orally active[6]
NCB-084621[7]First orally available TNIK inhibitor[7]
TNIK-IN-326[6]Orally active, also inhibits Flt1, Flt4, and DRAK1[6]
Rentosertib (INS018_055)31[7]Also a MAP4K4 inhibitor[6]
PF-79439[7]ATP-competitive inhibitor[7]
This compound930[6]

Experimental Protocols

The determination of IC50 values is critical for the preclinical assessment of enzyme inhibitors. Below is a detailed methodology representative of the biochemical assays used to evaluate the potency of TNIK inhibitors.

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a typical in vitro radiometric-based enzymatic assay for measuring the potency of TNIK inhibitors.

Materials:

  • Recombinant human TNIK enzyme

  • Biotinylated peptide substrate

  • ³³P-ATP (radiolabeled ATP)

  • Kinase reaction buffer

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Streptavidin-coated plates

  • Wash buffers

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.

  • Reaction Setup: The kinase reaction is initiated by combining the recombinant TNIK enzyme, the peptide substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.

  • Initiation of Phosphorylation: The phosphorylation reaction is started by the addition of ³³P-ATP. The reaction mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

  • Signal Detection: The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated peptide substrate. Unincorporated ³³P-ATP is removed through a series of washes.

  • Quantification: A scintillation cocktail is added to the wells, and the amount of incorporated radiolabel is quantified using a microplate scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.

TNIK Signaling Pathway

TNIK is a key downstream component of the Wnt signaling pathway.[8] It acts as a crucial activator of Wnt target genes.[9] The following diagram illustrates a simplified representation of TNIK's role in this pathway.

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates APC_Axin_GSK3b Destruction Complex (APC/Axin/GSK3β) Dishevelled->APC_Axin_GSK3b Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) APC_Axin_GSK3b->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF4 TCF4 Beta_Catenin_nuc->TCF4 Binds TNIK TNIK TNIK->TCF4 Phosphorylates Wnt_Target_Genes Wnt Target Gene Transcription TCF4->Wnt_Target_Genes Activates Inhibitor TNIK Inhibitors (e.g., this compound) Inhibitor->TNIK Inhibits

Caption: Simplified TNIK signaling in the canonical Wnt pathway.

References

Orthogonal Validation of Tnik-IN-6: A Comparative Guide to TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tnik-IN-6 and other prominent TNIK (TRAF2 and NCK-interacting kinase) inhibitors. Due to the limited publicly available experimental data for this compound, this guide leverages detailed findings from related compounds to offer a comprehensive overview for orthogonal validation.

Introduction to TNIK and its Inhibition

TRAF2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt signaling pathway.[1] TNIK activates the Wnt pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor.[2] Dysregulation of the Wnt signaling pathway is implicated in the development of numerous diseases, including colorectal cancer and other malignancies.[1] Consequently, TNIK has emerged as a promising therapeutic target, and the development of small molecule inhibitors against it is an active area of research.

This compound is a chemical inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 0.93 μM.[3][4] It is under investigation for its potential role in neurological and psychiatric disorders.[3][4] This guide aims to place the findings of this compound in the context of other well-characterized TNIK inhibitors.

Comparative Data of TNIK Inhibitors

The following table summarizes the available quantitative data for this compound and selected alternative TNIK inhibitors. This allows for a direct comparison of their potency and observed effects in various experimental settings.

InhibitorIC50 (TNIK)Cell-Based Assay PerformanceIn Vivo Model PerformanceReference
This compound 0.93 µMData not publicly availableData not publicly available[3][4]
KY-05009 100 nM (Ki)Inhibited proliferation of multiple myeloma cells.Data not publicly available in provided context.[5]
NCB-0846 21 nMInhibited proliferation of colorectal and lung cancer cells.Reduced tumor growth in mouse xenograft models of colorectal and lung squamous cell carcinoma.[6][7]
INS018_055 Data not publicly availableShowed anti-fibrotic activity in vitro.Demonstrated anti-fibrotic and anti-inflammatory effects in in vivo models of idiopathic pulmonary fibrosis.[8][9]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of TNIK inhibitors and the methods used for their validation, the following diagrams illustrate the canonical Wnt signaling pathway involving TNIK and a general workflow for inhibitor characterization.

TNIK_Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for degradation Beta_Catenin_nu β-catenin Beta_Catenin_cyto->Beta_Catenin_nu Translocates TCF4 TCF4 Beta_Catenin_nu->TCF4 Binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates (Activates) Tnik_IN_6 This compound (Inhibitor) Tnik_IN_6->TNIK Inhibits

Caption: Canonical Wnt signaling pathway illustrating the role of TNIK and the point of intervention for inhibitors like this compound.

TNIK_Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Kinase_Assay->Cell_Viability Determine cellular potency Wnt_Reporter Wnt Signaling Reporter Assay (e.g., TOP/FOPflash) Cell_Viability->Wnt_Reporter Confirm on-target effect Western_Blot Western Blot (p-TCF4, β-catenin, c-Myc) Wnt_Reporter->Western_Blot Validate downstream signaling Xenograft Xenograft Tumor Model Western_Blot->Xenograft Evaluate in vivo efficacy PD_Biomarkers Pharmacodynamic Biomarkers (e.g., p-TCF4 in tumors) Xenograft->PD_Biomarkers Confirm target engagement in vivo

Caption: A generalized experimental workflow for the validation of TNIK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize TNIK inhibitors.

TNIK Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay quantitatively measures the activity of TNIK by detecting the amount of ADP produced during the kinase reaction.

  • Objective: To determine the direct inhibitory effect of a compound on TNIK enzymatic activity and to calculate its IC50 value.

  • Principle: The assay involves two steps. First, the TNIK kinase reaction is performed in the presence of a substrate (like Myelin Basic Protein) and ATP. The reaction is then stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.[10][11]

  • General Protocol:

    • Prepare a reaction mixture containing TNIK enzyme, a suitable buffer, and the test inhibitor (e.g., this compound) at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a microplate reader.

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[10][11]

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This cell-based assay assesses the effect of a TNIK inhibitor on the viability and proliferation of cancer cell lines that are dependent on Wnt signaling.

  • Objective: To evaluate the cytotoxic or cytostatic effects of the TNIK inhibitor on cancer cells.

  • Principle: The assay quantifies the amount of ATP present, which indicates the number of metabolically active (viable) cells.

  • General Protocol:

    • Seed cancer cells (e.g., HCT116 for colorectal cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the TNIK inhibitor for a specified period (e.g., 72 hours).

    • Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[7]

Western Blotting for Wnt Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the Wnt signaling pathway following treatment with a TNIK inhibitor.

  • Objective: To confirm the on-target effect of the inhibitor by observing a reduction in the phosphorylation of TCF4 and the expression of downstream target proteins like c-Myc.

  • General Protocol:

    • Treat cells with the TNIK inhibitor at a specific concentration for a defined time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-TCF4, anti-β-catenin, anti-c-Myc, and a loading control like anti-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative changes in protein levels.[5]

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a TNIK inhibitor in a living organism.

  • Objective: To assess the ability of the TNIK inhibitor to suppress tumor growth in vivo.

  • General Protocol:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment groups (e.g., vehicle control and TNIK inhibitor).

    • Administer the inhibitor to the mice through a suitable route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic biomarkers).[6]

Conclusion

While specific experimental data for this compound remains limited in the public domain, the established methodologies and comparative data from other TNIK inhibitors provide a robust framework for its orthogonal validation. The provided protocols and comparative data serve as a valuable resource for researchers aiming to further characterize this compound and its potential as a therapeutic agent. Future studies should focus on generating comprehensive in vitro and in vivo data for this compound to fully elucidate its pharmacological profile and therapeutic potential.

References

Tnik-IN-6 vs. Genetic Knockout of TNIK: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and oncology, understanding the nuances between chemical inhibition and genetic knockout of a target protein is critical for experimental design and interpretation. This guide provides a comprehensive comparison of using the small molecule inhibitor Tnik-IN-6 versus genetic knockout to study the function of Traf2- and Nck-interacting kinase (TNIK), a key regulator in multiple signaling pathways implicated in cancer, neurological disorders, and fibrosis.

This document outlines the methodologies, presents comparative data from studies utilizing TNIK inhibitors and knockout models, and offers insights into the advantages and limitations of each approach. While direct comparative studies between this compound and TNIK knockout are limited, this guide draws parallels from data on other well-characterized TNIK inhibitors such as NCB-0846, KY-05009, and INS018_055, to provide a robust framework for researchers.

Executive Summary

ApproachPrincipleAdvantagesDisadvantages
This compound (and other small molecule inhibitors) Reversible or irreversible binding to the TNIK protein, typically at the ATP-binding site, to inhibit its kinase activity.Temporal control of inhibition, dose-dependent effects, potential for therapeutic translation, applicable across various cell types and organisms.Potential for off-target effects, issues with solubility and bioavailability, development of resistance.
Genetic Knockout of TNIK Permanent removal of the Tnik gene, leading to a complete and continuous absence of the TNIK protein.High specificity to the target protein, allows for the study of developmental roles, provides a "gold standard" for target validation.Potential for compensatory mechanisms, embryonic lethality in some cases, time-consuming and expensive to generate knockout models, lacks temporal control.

Signaling Pathways and Experimental Workflows

TNIK is a central node in several critical signaling pathways, most notably the Wnt/β-catenin pathway, where it phosphorylates TCF4 to activate downstream gene transcription.[1] It is also involved in the JNK and MAPK signaling cascades. Both small molecule inhibitors and genetic knockout aim to disrupt these pathways to elucidate TNIK's function.

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling cluster_tnik TNIK Intervention cluster_jnk JNK Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF4 TCF4 BetaCatenin->TCF4 TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes TNIK TNIK TNIK->TCF4 Phosphorylation JNK JNK TNIK->JNK Activation Tnik_IN_6 This compound / Inhibitors Tnik_IN_6->TNIK Inhibition GeneticKO Genetic Knockout GeneticKO->TNIK Ablation AP1 AP-1 JNK->AP1 JNK_Targets JNK Target Genes AP1->JNK_Targets

Caption: TNIK's central role in Wnt and JNK signaling pathways.

The experimental workflow for comparing a TNIK inhibitor to a genetic knockout would typically involve parallel studies in cell lines and animal models, assessing key phenotypic and molecular endpoints.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cell Lines (e.g., Cancer, Neuronal) InhibitorTreatment TNIK Inhibitor Treatment CellLines->InhibitorTreatment siRNA TNIK siRNA (Knockdown Control) CellLines->siRNA CellularAssays Cellular Assays (Viability, Migration, etc.) InhibitorTreatment->CellularAssays WesternBlot Western Blot (Pathway Analysis) InhibitorTreatment->WesternBlot siRNA->CellularAssays siRNA->WesternBlot Phenotyping Phenotypic Analysis (e.g., Behavior, Metabolism) CellularAssays->Phenotyping Correlates to TissueAnalysis Tissue Analysis (Histology, Gene Expression) WesternBlot->TissueAnalysis Correlates to WT_Mice Wild-Type Mice InhibitorAdmin TNIK Inhibitor Administration WT_Mice->InhibitorAdmin TumorModels Tumor Xenograft Models WT_Mice->TumorModels KO_Mice TNIK Knockout Mice KO_Mice->Phenotyping KO_Mice->TissueAnalysis InhibitorAdmin->Phenotyping InhibitorAdmin->TumorModels TumorModels->TissueAnalysis

Caption: A typical experimental workflow for comparing TNIK inhibitors and knockout models.

Quantitative Data Comparison

The following tables summarize quantitative data from studies on TNIK inhibitors and TNIK knockout models. It is important to note that experimental conditions, model systems, and endpoints often vary between studies, making direct comparisons challenging.

In Vitro Kinase Inhibition
CompoundIC50 / KiAssay TypeReference
This compoundIC50: 0.93 µMKinase Assay[2]
NCB-0846IC50: 21 nMKinase Assay[3][4]
KY-05009Ki: 100 nMATP Competition Assay[5][6]
INS018_055Nanomolar IC50Kinase Assay[7]
Phenotypic Effects of TNIK Inhibition vs. Knockout
PhenotypeTNIK Inhibitor (Compound)EffectTNIK KnockoutEffectReference (Inhibitor)Reference (Knockout)
Colorectal Cancer Cell Proliferation NCB-0846Inhibition of cell growth and colony formation.Not directly applicable in the same manner.Not directly applicable in the same manner.[4]N/A
Wnt Signaling NCB-0846, KY-05009Inhibition of TCF/LEF transcriptional activity and downstream target gene expression.Alterations in Wnt pathway signaling, including dysregulation of GSK3β.Downregulation of Wnt target genes like CCND1.[4][6][8][9][10]
Neuronal Function This compound (implicated)Plays a role in neurological and psychiatric disorders.Impaired cognitive function, deficits in spatial discrimination and associative learning.Impaired dentate gyrus neurogenesis.[2][9][11]
Metabolism Not extensively studied with specific inhibitors.Not extensively studied with specific inhibitors.Protection against diet-induced obesity, insulin resistance, and hepatic steatosis.Hyperlocomotor activity.N/A[12]
Fibrosis INS018_055Attenuation of lung, skin, and kidney fibrosis in animal models.Not extensively studied.Not extensively studied.[7][13]N/A

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation for determining the IC50 of a TNIK inhibitor.

  • Reagents and Materials: Recombinant human TNIK protein, ATP, kinase buffer, substrate peptide, detection antibody, and the test inhibitor (e.g., this compound).

  • Procedure: a. Serially dilute the TNIK inhibitor in DMSO. b. In a 96-well plate, add the kinase buffer, recombinant TNIK protein, and the diluted inhibitor. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Incubate for a defined period (e.g., 60 minutes) at 30°C. f. Stop the reaction and detect the phosphorylated substrate using a specific antibody and a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Generation of TNIK Knockout Mice

This is a summary of the typical procedure for creating a TNIK knockout mouse model using CRISPR/Cas9 technology.

  • Design and Synthesis of gRNAs: Design guide RNAs (gRNAs) targeting an early exon of the Tnik gene to induce a frameshift mutation. Synthesize the gRNAs and Cas9 mRNA.

  • Microinjection: Microinject the gRNAs and Cas9 mRNA into the cytoplasm of single-cell mouse embryos.

  • Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.

  • Genotyping: Screen the resulting pups for the desired mutation by PCR and Sanger sequencing of genomic DNA isolated from tail biopsies.

  • Breeding: Breed founder mice with wild-type mice to establish germline transmission and generate heterozygous and homozygous knockout lines.

  • Confirmation of Knockout: Confirm the absence of TNIK protein in homozygous knockout mice by Western blotting of various tissue lysates.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a TNIK inhibitor in a xenograft model.

  • Cell Culture: Culture a human cancer cell line (e.g., colorectal cancer) with known TNIK expression.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the TNIK inhibitor (e.g., NCB-0846) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[14]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., Western blotting for Wnt pathway proteins).

Logical Relationships and Considerations

The choice between using a small molecule inhibitor and a genetic knockout approach depends on the specific research question. The following diagram illustrates the decision-making process and the relationship between the expected outcomes.

Logical_Relationship cluster_approaches Experimental Approaches cluster_outcomes_pharm Pharmacological Outcomes cluster_outcomes_gen Genetic Outcomes Start Research Question: Role of TNIK in a biological process Pharmacological Pharmacological Inhibition (e.g., this compound) Start->Pharmacological Acute effects? Dose-response? Therapeutic potential? Genetic Genetic Ablation (Knockout/Knockdown) Start->Genetic Developmental role? Long-term effects? High specificity needed? Phenotype_Pharm Phenotypic Change (Dose- and time-dependent) Pharmacological->Phenotype_Pharm OffTarget Potential Off-Target Effects Pharmacological->OffTarget Phenotype_Gen Constitutive Phenotype Genetic->Phenotype_Gen Compensation Potential Compensatory Mechanisms Genetic->Compensation Conclusion Integrated Understanding of TNIK Function Phenotype_Pharm->Conclusion Corroboration Phenotype_Gen->Conclusion Validation

Caption: Decision framework for choosing between pharmacological and genetic approaches.

Conclusion

Both the use of small molecule inhibitors like this compound and genetic knockout of TNIK are powerful tools for dissecting the multifaceted roles of this kinase. Small molecule inhibitors offer temporal and dose-dependent control, making them invaluable for studying acute effects and for preclinical therapeutic assessment. However, the potential for off-target effects necessitates careful validation. Genetic knockout provides a highly specific and definitive method to study the consequences of complete protein loss, particularly in developmental contexts, though it may be confounded by compensatory mechanisms.

For a comprehensive understanding of TNIK's function, a combinatorial approach is often the most insightful. Data from knockout models can validate the on-target effects of inhibitors, while inhibitors can be used to probe the acute roles of TNIK in adult organisms and in systems where genetic manipulation is not feasible. As research on TNIK and its inhibitors continues to evolve, the synergistic use of both chemical and genetic tools will be paramount in translating our understanding of TNIK's biology into novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor Tnik-IN-6 and its cross-reactivity with related kinases. The information is intended to assist researchers in evaluating the suitability of this compound for their studies and to offer insights into its potential off-target effects. The data presented is based on available literature for this compound and its close structural analogs, as well as other known TNIK inhibitors.

Introduction to this compound

This compound is a chemical probe that inhibits Traf2 and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway. This compound itself has a reported IC50 of 0.93 μM for TNIK. Due to the highly conserved nature of the ATP-binding site within the human kinome, understanding the selectivity profile of any kinase inhibitor is critical for the interpretation of experimental results.

Comparative Selectivity Profile

Kinase TargetThis compound Analog (% Inhibition @ 1µM)NCB-0846 (% Inhibition @ 0.1µM)Kinase Family
TNIK >99% >90% STE20 (MAP4K)
MAP4K498%-STE20 (MAP4K)
FLT3->80%Tyrosine Kinase (RTK)
JAK3->80%Tyrosine Kinase (JAK)
PDGFRα->80%Tyrosine Kinase (RTK)
TRKA->80%Tyrosine Kinase (RTK)
CDK2/CycA2->80%CMGC
HGK (MAP4K4)->80%STE20 (MAP4K)

Note: The data for the this compound analog is derived from a closely related compound (compound 3) described in Ho, K. K., et al. (2012). Bioorg Med Chem Lett, 23(2), 569-73. The percentage inhibition for NCB-0846 is based on data from Masuda, M., et al. (2016). Nat Commun, 7, 12456.

The data suggests that inhibitors based on the 4-phenyl-2-phenylaminopyridine scaffold, such as this compound, are highly selective for TNIK and its close relative MAP4K4, which shares 90% sequence identity in the kinase domain. In contrast, NCB-0846, while a potent TNIK inhibitor (IC50 of 21 nM), exhibits broader cross-reactivity against several receptor tyrosine kinases (FLT3, PDGFRα, TRKA), a non-receptor tyrosine kinase (JAK3), and a cyclin-dependent kinase (CDK2/CycA2) at a concentration of 0.1 µM.

Signaling Pathway Context

To visualize the cellular context of this compound's primary target, the following diagram illustrates the canonical Wnt signaling pathway, highlighting the role of TNIK.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activation TNIK TNIK TCF_LEF->TNIK recruitment Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription TNIK->TCF_LEF phosphorylation Tnik_IN_6 This compound Tnik_IN_6->TNIK inhibition

Caption: The role of TNIK in the canonical Wnt signaling pathway.

Experimental Methodologies

The determination of kinase inhibitor selectivity is paramount for accurate biological interpretation. The following outlines a general protocol for an in vitro kinase inhibition assay, similar to those used to characterize this compound and related compounds.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

  • This compound or other test compounds

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the kinase reaction buffer to each well of the assay plate.

    • Add the diluted this compound or control (DMSO vehicle) to the appropriate wells.

    • Add the recombinant TNIK enzyme to all wells except the "no enzyme" control.

    • Add the kinase substrate to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for TNIK.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the initial ADP concentration.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the "vehicle control" (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of This compound C Combine Inhibitor, Kinase, and Substrate A->C B Prepare Kinase, Substrate, and ATP B->C D Initiate with ATP C->D E Incubate D->E F Stop Reaction & Deplete ATP E->F G Convert ADP to ATP & Generate Light F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound is a valuable tool for studying the biological functions of TNIK. Based on the analysis of a close analog, it appears to be a highly selective inhibitor, with its primary off-target likely being the closely related kinase MAP4K4. This contrasts with other TNIK inhibitors like NCB-0846, which demonstrate a broader range of cross-reactivity. Researchers using this compound should be mindful of its potential effects on MAP4K4, especially in cellular contexts where this kinase is functionally relevant. For applications requiring a more stringent selectivity profile, further kinome-wide screening of this compound would be beneficial. The provided experimental protocol offers a robust framework for independently verifying the inhibitory activity and selectivity of this compound and other kinase inhibitors.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Tnik-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational plans, and disposal guidelines for the handling of Tnik-IN-6, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Adherence to these procedures is vital to ensure laboratory safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. As with many kinase inhibitors, this compound should be handled with care, assuming it may have cytotoxic or other hazardous properties.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttoned. Consider a disposable gown for procedures with a high risk of splashing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Use

A structured operational plan ensures the safe and efficient use of this compound in experimental settings.

Receiving and Storage
  • Upon Receipt : Inspect the packaging for any signs of damage. If the container is compromised, follow laboratory spill procedures.

  • Storage of Solid Compound : Store the powdered form of this compound at -20°C for long-term stability.

  • Storage of Solutions : Once dissolved, store stock solutions at -80°C to maintain potency and prevent degradation.[1][2]

Solution Preparation

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

ParameterValue/Instruction
Solvent Dimethyl sulfoxide (DMSO)
Typical Stock Concentration 10 mM
Procedure 1. Ensure all work is performed in a chemical fume hood. 2. Accurately weigh the required amount of this compound powder. 3. Add the calculated volume of DMSO to achieve the desired concentration. 4. Vortex or sonicate briefly to ensure complete dissolution. 5. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocol: In Vitro Kinase Assay

While a specific, detailed protocol for this compound is not publicly available, the following is a generalized, representative protocol for an in vitro kinase assay to determine its inhibitory activity against TNIK. This protocol is based on established methods for similar kinase inhibitors.

  • Prepare Reagents :

    • Assay Buffer : Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • TNIK Enzyme : Dilute recombinant human TNIK enzyme to the desired concentration in assay buffer.

    • Substrate : Prepare a solution of a suitable substrate for TNIK (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

    • ATP : Prepare an ATP solution at a concentration near the Km for TNIK.

    • This compound Dilution Series : Prepare a serial dilution of the this compound stock solution in DMSO, and then further dilute in assay buffer to achieve the final desired concentrations.

  • Perform the Assay :

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the TNIK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detect Kinase Activity :

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric Assay : Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-Based Assay : Using a commercial kit that measures the amount of ADP produced.

      • Fluorescence-Based Assay : Using a phosphorylation-specific antibody.

  • Data Analysis :

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound.

    • Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a potent bioactive molecule, this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
This compound Stock Solutions Collect in a labeled, sealed container designated for hazardous chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Aqueous Waste from Experiments Collect all aqueous waste containing this compound in a labeled hazardous waste container. Do not pour down the sink.

General Guidance : All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Mandatory Visualizations

Below are diagrams illustrating the experimental workflow for handling this compound and the signaling pathway it inhibits.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_assay In Vitro Assay cluster_disposal Disposal Receipt Receipt of this compound Storage Store at -20°C Receipt->Storage StockPrep Prepare 10 mM Stock in DMSO Storage->StockPrep StockStorage Store Stock at -80°C StockPrep->StockStorage Dilution Prepare Serial Dilutions StockStorage->Dilution Assay Perform Kinase Assay Dilution->Assay Detection Detect Kinase Activity Assay->Detection CollectWaste Collect All Waste Assay->CollectWaste Analysis Analyze Data (IC50) Detection->Analysis LabelWaste Label as Hazardous CollectWaste->LabelWaste EHS Dispose via EHS LabelWaste->EHS

Caption: A flowchart outlining the key steps for safely handling this compound from receipt to disposal.

G This compound Inhibition of the Wnt Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TNIK TNIK Tnik_IN_6 This compound TNIK_n TNIK Tnik_IN_6->TNIK_n inhibition GeneTranscription Target Gene Transcription BetaCatenin_n β-catenin TCF_LEF_n TCF/LEF BetaCatenin_n->TCF_LEF_n TCF_LEF_n->TNIK_n TNIK_n->GeneTranscription activation

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK in the nucleus.

References

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